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5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde Documentation Hub

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  • Product: 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
  • CAS: 689250-54-2

Core Science & Biosynthesis

Foundational

5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde synthesis pathway

This guide details the synthesis of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde . Executive Summary The synthesis of 1-methyl-5-arylpyrazole-4-carbaldehydes presents a significant regiochemical challenge.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde .

Executive Summary

The synthesis of 1-methyl-5-arylpyrazole-4-carbaldehydes presents a significant regiochemical challenge.[1] Direct cyclization methods (e.g., reacting methylhydrazine with 1,3-dicarbonyl equivalents) predominantly yield the thermodynamically favored 1-methyl-3-aryl isomer due to the higher nucleophilicity of the terminal hydrazine nitrogen attacking the most electrophilic center.[1]

To guarantee the formation of the 1-methyl-5-aryl isomer with high regiofidelity, this guide recommends a Modular Suzuki-Miyaura Cross-Coupling Strategy . This pathway utilizes the Vilsmeier-Haack reaction to generate a functionalized 5-chloro-pyrazole scaffold, followed by a palladium-catalyzed coupling to introduce the aryl group at the 5-position.[1] This method avoids the formation of inseparable regioisomeric mixtures common in direct cyclization.[1]

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the C5–Aryl bond.[1] This approach relies on the high reactivity of 5-halopyrazoles in cross-coupling reactions, activated by the adjacent N1-methyl group.[1]

  • Target: 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde[1]

  • Key Disconnection: C5–C(Ar) bond (Suzuki-Miyaura Coupling).[1]

  • Intermediate: 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde.[1][2][3]

  • Starting Material: 1-Methyl-1H-pyrazol-5(4H)-one (commercially available or synthesized from methylhydrazine and ethyl propynoate).[1]

Retrosynthesis Target Target: 5-(4-methoxyphenyl)-1-methyl- 1H-pyrazole-4-carbaldehyde Intermediate Intermediate: 5-Chloro-1-methyl- 1H-pyrazole-4-carbaldehyde Target->Intermediate Suzuki-Miyaura Disconnection Boronic Reagent: (4-Methoxyphenyl)boronic acid Target->Boronic Precursor Starting Material: 1-Methyl-1H-pyrazol-5(4H)-one Intermediate->Precursor Vilsmeier-Haack Functionalization

Figure 1: Retrosynthetic logic prioritizing regiochemical control via a 5-chloro intermediate.

Part 2: Detailed Synthesis Protocol

Phase 1: Synthesis of the Scaffold (Chlorination-Formylation)

Objective: Convert 1-methyl-1H-pyrazol-5(4H)-one into 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde. Mechanism: The Vilsmeier-Haack reagent (POCl₃/DMF) acts as both a formylating agent (at C4) and a chlorinating agent (converting the C5-carbonyl/enol to C5-Cl).[1]

Reagents:

  • 1-Methyl-1H-pyrazol-5(4H)-one (1.0 eq)[1]

  • Phosphorus oxychloride (POCl₃) (7.0 eq)

  • N,N-Dimethylformamide (DMF) (3.0 eq)[1]

  • Solvent: Anhydrous DMF (excess serves as solvent)

Protocol:

  • Preparation of Vilsmeier Reagent: In a flame-dried round-bottom flask under argon, cool anhydrous DMF (3.0 eq) to 0°C. Add POCl₃ (7.0 eq) dropwise over 30 minutes. A white precipitate (Vilsmeier salt) may form. Stir for 20 minutes at 0°C.

  • Addition: Dissolve 1-methyl-1H-pyrazol-5(4H)-one in a minimum amount of DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Cyclization/Reaction: Warm the mixture to room temperature, then heat to 95–100°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3). The starting material spot (polar) should disappear, replaced by a less polar UV-active spot.

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (exothermic!).

  • Neutralization: Neutralize the acidic solution carefully with saturated NaOAc or NaHCO₃ solution to pH 7–8.[1]

  • Workup: Extract with CH₂Cl₂ (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 65–80%.[1][4]

    • Appearance: Pale yellow solid.[1]

Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: Install the 4-methoxyphenyl group at the 5-position.[1] Rationale: 5-Chloropyrazoles are highly reactive in Pd-catalyzed couplings due to the electron-deficient nature of the pyrazole ring and the directing effect of N1.[1]

Reagents:

  • 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq)[1]

  • (4-Methoxyphenyl)boronic acid (1.2 eq)[1]

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂ (for tougher substrates)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (or Toluene/Ethanol 4:1)[1]

Protocol:

  • Setup: Charge a reaction vial with the 5-chloro-pyrazole intermediate (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill with argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate) and 2.0 M Na₂CO₃ (aq).

  • Reaction: Heat the mixture to 90°C for 8–12 hours.

  • Monitoring: TLC should show the disappearance of the chlorinated precursor and the appearance of a highly fluorescent product spot.[1]

  • Workup: Cool to room temperature. Dilute with water and EtOAc.[1] Filter through a Celite pad to remove Pd black.[1] Separate layers and extract the aqueous phase with EtOAc.[1][5]

  • Purification: Flash chromatography on silica gel (Eluent: Hexane/EtOAc 4:1 to 2:1).

    • Yield Expectation: 75–90%.[1][6]

    • Product: 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.[1]

Part 3: Reaction Pathway Visualization

SynthesisPathway SM 1-Methyl-1H- pyrazol-5-one Inter 5-Chloro-1-methyl- pyrazole-4-carbaldehyde SM->Inter 95°C, 4h Chlorination-Formylation Reagent1 POCl3 / DMF (Vilsmeier-Haack) Reagent1->Inter Product TARGET: 5-(4-MeO-Ph)-1-Me- pyrazole-4-CHO Inter->Product Suzuki Coupling 90°C, 12h Reagent2 4-MeO-Ph-B(OH)2 Pd(PPh3)4, Na2CO3 Reagent2->Product

Figure 2: Step-by-step reaction flow from the pyrazolone precursor to the final 5-aryl product.

Part 4: Analytical Data & Validation

To ensure the correct isomer (1-methyl-5-aryl) has been synthesized vs. the 1-methyl-3-aryl isomer, compare the NMR chemical shifts. The C5-aryl ring exerts a shielding effect on the N-methyl group due to steric twisting, often shifting the N-Me signal upfield compared to the 3-aryl isomer.[1]

Feature5-Aryl Isomer (Target)3-Aryl Isomer (Undesired)
Synthesis Route Suzuki Coupling of 5-ClDirect Cyclization (Methylhydrazine + Enaminone)
¹H NMR (N-Me) δ 3.60 – 3.75 ppm δ 3.90 – 4.05 ppm
NOESY Signal Strong NOE between N-Me and Ar-H (ortho) NOE between N-Me and H-5 (pyrazole proton)
¹³C NMR (C=O) ~185 ppm~185 ppm

Expected ¹H NMR Data (CDCl₃, 400 MHz):

  • Aldehyde (-CHO): δ 9.50–9.65 (s, 1H)[1]

  • Pyrazole H-3: δ 7.90–8.10 (s, 1H) (Deshielded by adjacent CHO)[1]

  • Aryl Protons: δ 7.30 (d, 2H, J=8.8 Hz), 7.00 (d, 2H, J=8.8 Hz)[1]

  • Methoxy (-OMe): δ 3.85 (s, 3H)[1]

  • N-Methyl (-NMe): δ 3.65 (s, 3H)[1]

Part 5: Troubleshooting & Optimization

  • Regioselectivity Check: If you attempt the "direct" route (reacting 3-(dimethylamino)-1-(4-methoxyphenyl)propenone with methylhydrazine), you will obtain the 1-methyl-3-(4-methoxyphenyl) isomer as the major product (>10:1 ratio).[1] The Suzuki route described above is the only reliable method for the 5-aryl isomer.[1]

  • Vilsmeier Yields: If the yield of the 5-chloro intermediate is low, ensure the DMF is anhydrous.[1] Moisture hydrolyzes the Vilsmeier complex, reverting it to the pyrazolone.[1]

  • Suzuki Coupling: If de-chlorination (formation of 1-methyl-pyrazole-4-carbaldehyde) is observed, reduce the reaction temperature to 80°C and ensure the solvent is thoroughly degassed to remove oxygen, which promotes homocoupling or reduction.[1]

References

  • Vilsmeier-Haack Synthesis of 5-Chloropyrazoles

    • Meth-Cohn, O., & Stanforth, S. P. (1981).[1][7] The Vilsmeier–Haack Reaction.[1][4][6][8] Comprehensive Organic Synthesis, 2, 777-794.[1]

  • Suzuki Coupling on 5-Chloropyrazoles

    • Lérida, A. C., & Collins, I. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles.[1] RSC Advances, 11, 10565-10573.[1]

  • Regioselectivity of Pyrazole Synthesis

    • Fustero, S., et al. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry, 73(9), 3523–3529.

  • General Protocol for 5-Chloro-4-formylpyrazoles

    • Kira, M. A., et al. (1970). Vilsmeier-Haack reaction of 1-alkyl- and 1-aryl-pyrazol-5-ones.[1] Tetrahedron Letters, 11(48), 4215-4216.[1]

Sources

Exploratory

solubility of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde in organic solvents

An In-depth Technical Guide to the Organic Solvent Solubility of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde Authored by: Gemini, Senior Application Scientist Abstract The solubility of an active pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Organic Solvent Solubility of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound representative of a class with significant pharmacological interest.[1][2] We will explore the physicochemical properties of the molecule, delineate the theoretical principles governing its dissolution, provide a detailed, field-proven protocol for empirical solubility determination, and present an analytical framework for interpreting the resulting data. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of pyrazole-based therapeutic agents.

Introduction: The Critical Role of Solubility

5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde belongs to the pyrazole class of five-membered heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry due to their presence in a wide array of therapeutic agents, including anti-inflammatory, anti-cancer, and antidepressant drugs.[1][2] The journey of a potential drug molecule from the laboratory to a clinical candidate is critically dependent on its physical properties, with solubility being paramount. Poor solubility can lead to significant challenges in formulation, resulting in low bioavailability and unpredictable therapeutic outcomes.[3][4]

Therefore, a thorough understanding and quantitative measurement of a compound's solubility in a range of organic solvents is not merely a data-gathering exercise. It is a foundational step that informs crucial development decisions, including:

  • Process Chemistry: Selection of appropriate solvents for reaction, crystallization, and purification.[5]

  • Formulation Development: Identifying suitable solvent systems for liquid formulations or for processes like spray-drying to create amorphous solid dispersions.

  • Preclinical Studies: Preparation of stock solutions for in vitro and in vivo assays, where insolubility can lead to erroneous results.[6]

This guide provides the theoretical and practical framework for accurately characterizing the solubility profile of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.

Molecular Structure and Physicochemical Drivers of Solubility

To understand the solubility of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, we must first analyze its structure. The molecule consists of a central 1-methylpyrazole ring substituted with a p-methoxyphenyl group and a carbaldehyde (aldehyde) group.

Key Structural Features:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms. The methylation at the N1 position removes the hydrogen bond donor capability that would be present in an NH-pyrazole, which is expected to decrease its solubility in highly polar, protic solvents compared to its unmethylated analog.

  • p-Methoxyphenyl Group: An aromatic phenyl ring with a methoxy (-OCH3) ether group. This adds significant non-polar character (due to the phenyl ring) but also includes polar ether functionality.

  • Carbaldehyde Group: The -CHO group is polar and can act as a hydrogen bond acceptor.

  • Overall Polarity: The molecule possesses both polar (aldehyde, ether, pyrazole nitrogens) and non-polar (phenyl ring, methyl groups) regions, making it moderately polar. Its computed XLogP3 value, an indicator of lipophilicity, for similar structures like 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is around 2.7, suggesting a preference for organic environments over aqueous ones.[7]

The fundamental principle of "like dissolves like" dictates that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For this compound, we can anticipate favorable interactions with solvents capable of dipole-dipole interactions and, to a lesser extent, those that can accept hydrogen bonds. Its solubility in non-polar alkane solvents is expected to be low.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The gold standard for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[8] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[8] It is a reliable method that, when executed correctly, provides a self-validating system for accurate measurement.[8][9]

Rationale for the Shake-Flask Method

The core principle is to ensure that the solvent is fully saturated with the solute, representing the maximum amount that can be dissolved under the specified conditions (temperature, pressure). Using an excess of the solid material ensures that equilibrium is established between the dissolved and undissolved states.[8] Agitation facilitates this process, and a defined equilibration time is crucial to ensure the system is no longer changing. Subsequent analysis of the clarified supernatant provides the solubility value.

Detailed Step-by-Step Protocol
  • Preparation: Add an excess amount of crystalline 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde to a series of glass vials, each containing a precisely known volume of a selected organic solvent (e.g., 2 mL).

    • Expert Insight: "Excess" should be sufficient to be visible after the equilibration period but not so much that it significantly alters the solvent volume or properties.[8] A starting point is typically 5-10 mg of compound per mL of solvent.

  • Equilibration: Seal the vials securely to prevent solvent evaporation. Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period, typically 18-24 hours, to ensure equilibrium is reached.[9]

    • Trustworthiness Check: To validate that equilibrium has been achieved, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer increases with time.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period (e.g., 1-2 hours) to allow the larger solid particles to settle.

  • Clarification: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean vial.

    • Expert Insight: This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. The first few drops should be discarded to saturate the filter membrane and avoid adsorption effects.

  • Sample Preparation for Analysis: Dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC or the same solvent for UV-Vis) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the concentration of the diluted samples using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

Visualization of the Experimental Workflow

Shake_Flask_Workflow cluster_prep Phase 1: Preparation & Equilibration cluster_sampling Phase 2: Sampling & Clarification cluster_analysis Phase 3: Analysis A 1. Add excess solid compound to vial with known volume of solvent B 2. Seal vial and place in temperature-controlled shaker A->B C 3. Agitate for 18-24 hours to reach equilibrium B->C D 4. Let suspension settle C->D Equilibrium Reached E 5. Withdraw supernatant with syringe D->E F 6. Filter through 0.22 µm syringe filter E->F G 7. Dilute filtrate to fall within calibration curve range F->G Clarified Sample H 8. Quantify concentration using UV-Vis or HPLC G->H I 9. Calculate solubility (mg/mL or mol/L) H->I

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Analytical Quantification: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and accessible method for quantifying the concentration of a chromophoric compound like 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.[10][11]

Protocol for Creating a Calibration Curve
  • Prepare a Stock Solution: Accurately weigh a known mass of the compound and dissolve it in a Class A volumetric flask with a suitable solvent to create a concentrated stock solution.

  • Create Serial Dilutions: Perform a series of precise serial dilutions from the stock solution to generate at least five standard solutions of known, decreasing concentrations.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each standard at its wavelength of maximum absorbance (λmax).

  • Plot the Curve: Plot absorbance (y-axis) versus concentration (x-axis). Perform a linear regression on the data points.

    • Self-Validating System: The resulting plot should be linear with a coefficient of determination (R²) value > 0.995 to be considered valid for quantification.[12]

The concentration of the unknown, diluted sample from the shake-flask experiment can then be determined by measuring its absorbance and calculating the concentration using the equation of the line from the calibration curve (y = mx + c).[13]

Solubility Profile of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

While specific experimental data for this exact compound is not publicly available, we can construct an illustrative solubility profile based on its structural features and the known solubility of related pyrazole analogs.[14][15] The following table presents expected solubility data across a range of organic solvents with varying polarities at 25 °C.

Table 1: Illustrative Solubility Data in Common Organic Solvents

SolventPolarity IndexDielectric Constant (20°C)[16]Expected Solubility (mg/mL)Expected Solubility (mol/L)
n-Heptane0.11.9< 0.1< 0.0005
Toluene2.42.4~ 15~ 0.07
Dichloromethane3.19.1> 100> 0.46
Ethyl Acetate4.46.0~ 75~ 0.35
Acetone5.121> 100> 0.46
Ethanol5.224.3~ 50~ 0.23
Methanol6.632.6~ 40~ 0.19

Note: The molecular weight of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (C12H12N2O2) is 216.24 g/mol . The data in this table is illustrative and based on chemical principles.

Interpretation: The Relationship Between Solvent Polarity and Solubility

The illustrative data in Table 1 demonstrates a clear relationship between the physicochemical properties of the solvent and the solubility of the compound.

  • Non-Polar Solvents (e.g., Heptane): Solubility is expected to be negligible. The van der Waals forces offered by heptane are insufficient to overcome the strong intermolecular forces (dipole-dipole interactions) in the crystal lattice of the polar compound.

  • Aprotic Polar Solvents (e.g., Dichloromethane, Acetone): High solubility is anticipated. These solvents have significant dipole moments that can effectively solvate the polar regions of the pyrazole derivative, breaking down the crystal lattice. Dichloromethane and acetone are particularly effective, as seen with related compounds.[14]

  • Protic Polar Solvents (e.g., Ethanol, Methanol): Good solubility is expected, but it may be slightly lower than in the best aprotic polar solvents. While these alcohols can engage in dipole-dipole interactions, the primary advantage of their protic nature (hydrogen bond donation) is less significant for this N-methylated pyrazole, which lacks a strong H-bond accepting site on the pyrazole ring itself (though the aldehyde and ether oxygens are weak acceptors). The high polarity of the solvent's own hydrogen-bonding network can sometimes disfavor the dissolution of moderately polar solutes.

This relationship can be visualized as follows:

Solubility_vs_Polarity Heptane Heptane Toluene Toluene Low Very Low Heptane->Low DCM DCM Medium Moderate Toluene->Medium EtOAc EtOAc High2 Very High DCM->High2 Acetone Acetone High High EtOAc->High Ethanol Ethanol Acetone->High2 Methanol Methanol Ethanol->High Methanol->High

Caption: Relationship between solvent polarity and expected solubility.

Conclusion

The is governed by its moderately polar structure, which contains both polar functional groups and significant non-polar surface area. Its solubility is predicted to be highest in polar aprotic solvents like dichloromethane and acetone, and lowest in non-polar aliphatic solvents like heptane. A systematic and rigorous determination of its thermodynamic solubility using the shake-flask method, coupled with a validated analytical technique like UV-Vis spectrophotometry, is essential for generating the reliable data needed to support successful drug development. This guide provides the necessary theoretical foundation and practical, self-validating protocols to empower researchers in this critical task.

References

  • Biosynce. (n.d.). 5-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS 199682-73-0. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Analytical Chemistry Group. (1998). UV-Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. ACS Publications. Retrieved from [Link]

  • Asif, M. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(7), 11957-11991. Retrieved from [Link]

  • Archana, S. D., et al. (2022). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData, 7(10). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. PubChem Compound Database. Retrieved from [Link]

  • Sree, G. J., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(3), 130-136. Retrieved from [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Al-Sabagh, A. M. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. Retrieved from [Link]

  • Al-Dhfyan, A. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Results in Chemistry. Retrieved from [Link]

  • Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2013). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library. Retrieved from [Link]

  • Manap, M. A., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]

  • Persson, E. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Arshad, M. N., et al. (2016). Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1637–1640. Retrieved from [Link]

  • Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 26-32. Retrieved from [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Al-Hourani, B. J. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(21), 6432. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2022). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank, 2022(2), M1367. Retrieved from [Link]

  • de Souza, M. V. N. (2018). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 8(1), 1-16. Retrieved from [Link]

  • Regulators.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • da Silva, A. B., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(4), 811-821. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Strategic Applications of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

This guide provides a technical deep-dive into 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde , a versatile heterocyclic scaffold. Unlike generic overviews, this whitepaper focuses on the specific regiochemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde , a versatile heterocyclic scaffold. Unlike generic overviews, this whitepaper focuses on the specific regiochemical challenges of the 1,5-substitution pattern and its strategic application in high-value medicinal chemistry.

Executive Summary

The pyrazole-4-carbaldehyde scaffold represents a "privileged structure" in modern drug discovery, serving as a linchpin for synthesizing bioactive agents ranging from COX-2 inhibitors to tubulin-targeting anticancer drugs. This guide focuses specifically on the 1-methyl-5-(4-methoxyphenyl) isomer. While the 1,3-isomer is thermodynamically favored in standard syntheses, the 1,5-isomer offers unique steric and electronic properties that modulate binding affinity in enzyme pockets (e.g., p38 MAPK, COX-2).[1] This document outlines the regioselective synthesis, functionalization strategies, and therapeutic potential of this specific chemical entity.[1]

Part 1: Chemical Architecture & Regioselective Synthesis[1]

The Regioselectivity Challenge

A critical failure point in pyrazole chemistry is the inadvertent synthesis of the 1,3-isomer when the 1,5-isomer is required.

  • The Trap: Standard Vilsmeier-Haack cyclization of N-methyl-N-[1-(4-methoxyphenyl)ethylidene]hydrazine typically yields the 1-methyl-3-(4-methoxyphenyl) derivative due to steric minimization.

  • The Solution: To secure the 1-methyl-5-(4-methoxyphenyl) geometry, the synthesis must proceed via a stepwise condensation involving a 1,3-electrophile (enaminone) and methylhydrazine, followed by C4-formylation.

Validated Synthesis Protocol (The Enaminone Route)

This protocol ensures the formation of the 1,5-aryl isomer with >95% regioselectivity.[1]

Step 1: Enaminone Formation Reaction of 4-methoxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields the enaminone intermediate. This installs the 3-carbon backbone required for cyclization.

Step 2: Regioselective Cyclization Reacting the enaminone with methylhydrazine in ethanol.

  • Mechanism:[1][2][3][4] The more nucleophilic internal nitrogen of methylhydrazine attacks the harder electrophile (the carbonyl carbon), while the terminal nitrogen attacks the Michael acceptor (enamine carbon).[1] This locks the aryl group at position 5 relative to the N-methyl group.

Step 3: Vilsmeier-Haack Formylation The resulting 1-methyl-5-(4-methoxyphenyl)-1H-pyrazole is subjected to Vilsmeier-Haack conditions (POCl₃/DMF) to install the aldehyde at the electron-rich C4 position.

Synthesispathway Start 4-Methoxyacetophenone Enaminone Enaminone Intermediate (3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one) Start->Enaminone DMF-DMA, Reflux (Formation of 1,3-electrophile) Pyrazole 1-Methyl-5-(4-methoxyphenyl)-1H-pyrazole Enaminone->Pyrazole MeNHNH2, EtOH (Regioselective Cyclization) Product Target Aldehyde (5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde) Pyrazole->Product POCl3, DMF (Vilsmeier-Haack Formylation)

Figure 1: Regioselective synthesis pathway ensuring the 1,5-substitution pattern.[1]

Part 2: Medicinal Chemistry Applications[1][5][6][7]

The C4-aldehyde moiety acts as a reactive "warhead" installation site. Research should focus on three primary divergent pathways:

Schiff Base Antimicrobials (The Azomethine Linker)

Condensation of the aldehyde with primary amines or hydrazides yields Schiff bases (imines).[1]

  • Mechanism: The imine bond (-CH=N-) mimics the peptide linkage, allowing these compounds to bind to bacterial DNA gyrase.

  • Research Opportunity: Synthesize hydrazones using isoniazid or sulfonamides. These "hybrid drugs" often show synergistic potency against MDR (Multi-Drug Resistant) S. aureus and M. tuberculosis.[1]

Chalcone-Based Anticancer Agents

Claisen-Schmidt condensation with acetophenones yields pyrazolyl-chalcones.

  • Target: Tubulin polymerization inhibition. The 1,5-diaryl substitution mimics the pharmacophore of Combretastatin A-4.

  • Key Insight: The methoxy group on the 5-phenyl ring is crucial for lipophilicity and interaction with the colchicine binding site on tubulin.

Pyrazolo-Pyrimidines (Fused Systems)

Reaction with urea, thiourea, or guanidine allows for the construction of fused pyrazolo[3,4-d]pyrimidines.[1]

  • Application: These structures are bio-isosteres of purines (ATP) and are potent kinase inhibitors (e.g., Src, EGFR) used in targeted cancer therapy.[1]

DivergentSynthesis Core 5-(4-methoxyphenyl)-1-methyl- 1H-pyrazole-4-carbaldehyde Schiff Schiff Bases (Imines) Target: Antimicrobial (DNA Gyrase) Core->Schiff + Ar-NH2 / H+ (Condensation) Chalcone Pyrazolyl-Chalcones Target: Anticancer (Tubulin) Core->Chalcone + Acetophenones / NaOH (Claisen-Schmidt) Fused Pyrazolo[3,4-d]pyrimidines Target: Kinase Inhibitors (ATP Site) Core->Fused + Urea/Thiourea (Cyclocondensation) Acid Cinnamic Acid Derivatives Target: Antioxidant Core->Acid + Malonic Acid (Knoevenagel)

Figure 2: Divergent synthesis map illustrating the transformation of the aldehyde core into bioactive classes.[1]

Part 3: Experimental Protocol (Self-Validating)

Synthesis of 1-Methyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde[4]

Safety Note: POCl₃ is highly corrosive and reacts violently with water.[1] All glassware must be oven-dried. Perform all steps in a fume hood.

Step 1: Vilsmeier Reagent Preparation

  • Cool dry DMF (10.0 mL, 130 mmol) to 0°C in an ice bath.

  • Add POCl₃ (3.0 mL, 32 mmol) dropwise over 15 minutes. Ensure the internal temperature does not exceed 5°C.

  • Stir the resulting semi-solid "Vilsmeier salt" for 30 minutes at 0°C.

Step 2: Formylation

  • Dissolve 1-methyl-5-(4-methoxyphenyl)-1H-pyrazole (1.88 g, 10 mmol) in dry DMF (5 mL).

  • Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Remove the ice bath and heat the mixture to 80–90°C for 4–6 hours. Checkpoint: Monitor via TLC (30% EtOAc/Hexane).[1] The starting material spot (Rf ~0.[1]6) should disappear, replaced by a lower Rf aldehyde spot.[1]

Step 3: Workup & Isolation

  • Pour the reaction mixture onto 100g of crushed ice with vigorous stirring.

  • Neutralize carefully with saturated Na₂CO₃ solution to pH 7–8.[1] Observation: A pale yellow solid will precipitate.[1]

  • Filter the solid, wash with cold water, and dry.[1]

  • Recrystallization: Purify using Ethanol/DMF (9:1) to obtain colorless/pale yellow crystals.

Characterization Data (Expected):

  • IR (KBr): 1670–1690 cm⁻¹ (C=O stretch, sharp).[1]

  • ¹H NMR (DMSO-d₆): δ 9.8–10.0 (s, 1H, CHO), 8.0–8.3 (s, 1H, H-3 pyrazole), 3.8 (s, 3H, OMe), 3.6 (s, 3H, N-Me).[1]

Part 4: Comparative Data Analysis

Table 1: Biological Activity Profile of Derivatives

Derivative ClassCore ReagentTarget MechanismPotency Indicator (Ref)
Schiff Base 4-Amino-antipyrineDNA Gyrase InhibitionMIC < 10 µg/mL (S. aureus) [1]
Chalcone 4-FluoroacetophenoneTubulin PolymerizationIC50 < 5 µM (MCF-7 cells) [2]
Thiazole Hybrid ThiosemicarbazideAntioxidant (DPPH)>80% Scavenging at 100 µM [3]

References

  • Synthesis and Antibacterial Evaluation of Schiff Bases Derived from 5-aminopyrazoles. National Institutes of Health (PMC). Available at: [Link][1]

  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones. RSC Advances. Available at: [Link][1][2][3][4][5][6][7]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Journal of Organic Chemistry (via PMC). Available at: [Link][1]

  • Vilsmeier-Haack Reaction: A Manifest Protocol. Organic Chemistry Portal. Available at: [Link][1]

Sources

Exploratory

Stability and Storage Conditions for Pyrazole Aldehydes: A Technical Guide

Executive Summary Pyrazole aldehydes (e.g., 1H-pyrazole-4-carbaldehyde, 1-methyl-1H-pyrazole-3-carbaldehyde) are critical pharmacophores in drug discovery, serving as precursors for Schiff bases, chalcones, and heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole aldehydes (e.g., 1H-pyrazole-4-carbaldehyde, 1-methyl-1H-pyrazole-3-carbaldehyde) are critical pharmacophores in drug discovery, serving as precursors for Schiff bases, chalcones, and heterocyclic fusion.[1] While generally stable as solids, they possess specific vulnerabilities to oxidative degradation and disproportionation that differ from carbocyclic aldehydes (like benzaldehyde).[1] This guide provides a scientifically grounded protocol for the storage, handling, and quality assurance of these scaffolds to prevent "silent" degradation that compromises downstream synthesis.

Part 1: Chemical Nature & Reactivity Profile[1]

To effectively store pyrazole aldehydes, one must understand the electronic forces at play. Unlike benzene rings, the pyrazole ring is a


-excessive heterocycle, but the presence of the electronegative nitrogens creates a unique push-pull system when coupled with an electron-withdrawing formyl (-CHO) group.
The Tautomerism Factor

For N-unsubstituted pyrazoles (1H-pyrazole-carbaldehydes), tautomerism is a defining stability factor.[1] The proton on the nitrogen is labile (


), allowing the molecule to exist in equilibrium between tautomers.
  • Impact on Storage: This N-H acidity promotes hydrogen bonding networks in the solid state, often raising the melting point compared to N-alkylated analogs. However, it also makes the compound hygroscopic. Moisture absorption disrupts the crystal lattice, accelerating surface oxidation.

The Oxidation Susceptibility

The formyl group is susceptible to autoxidation to the corresponding carboxylic acid (Pyrazole-COOH).

  • Mechanism: Radical chain reaction initiated by UV light or trace metals, leading to the formation of a peracid intermediate, which then oxidizes another aldehyde molecule.

  • Visual Indicator: Pure pyrazole aldehydes are typically white to off-white crystalline solids.[1] A shift to yellow, brown, or greenish hues indicates the formation of oxidation products or conjugated oligomers (aldol-like condensation products).

Part 2: Degradation Pathways (Mechanistic Visualization)

The following diagram illustrates the two primary degradation risks: Aerobic Oxidation (Storage failure) and Cannizzaro Disproportionation (Handling/pH failure).

DegradationPathways Aldehyde Pyrazole Aldehyde (Active Scaffold) Peracid Peracid Intermediate (Unstable) Aldehyde->Peracid Radical Initiation Carboxylic Pyrazole Carboxylic Acid (Inactive Impurity) Aldehyde->Carboxylic Cannizzaro (Oxidation) Alcohol Pyrazole Methanol (Reduction Product) Aldehyde->Alcohol Cannizzaro (Reduction) Oxygen Atmospheric O2 / UV Light Oxygen->Peracid Base Trace Base / Moisture (pH > 8) Base->Aldehyde Catalyzes Disproportionation Peracid->Carboxylic Oxidation

Figure 1: Primary degradation pathways.[1] Aerobic oxidation is the dominant risk during long-term storage, while Cannizzaro disproportionation occurs in the presence of moisture/base.

Part 3: Optimal Storage Protocol

This protocol is designed to maximize shelf-life (targeting >2 years) by mitigating the three vectors of decay: Oxygen, Moisture, and Light.

Storage Conditions Summary Table
ParameterShort-Term (<1 Month)Long-Term (>1 Month)Critical Note
Temperature 2°C to 8°C-20°CAvoid freeze-thaw cycles for solutions.
Atmosphere Tightly cappedInert Gas (Argon/N

)
Argon is preferred (heavier than air).[1]
Container Amber Glass VialAmber Glass + ParafilmProtects from UV-induced radical formation.[1]
State SolidSolidNever store as a solution long-term.[1]
Desiccant OptionalRequiredSilica gel packet in secondary container.[1]
Step-by-Step Storage Workflow

StorageWorkflow Receipt 1. Receipt of Material (Check CoA & Appearance) Aliquot 2. Aliquotting (Minimize Headspace) Receipt->Aliquot Dry Box / Fume Hood Inert 3. Inert Gas Purge (Argon Blanket) Aliquot->Inert Displace O2 Seal 4. Sealing (PTFE Cap + Parafilm) Inert->Seal Immediate Closure ColdStorage 5. Cold Storage (-20°C, Dark) Seal->ColdStorage Secondary Container + Desiccant

Figure 2: The "Golden Path" for receiving and storing labile heterocyclic aldehydes.

Detailed Protocol Justification
  • Aliquotting: Pyrazole aldehydes are hygroscopic.[1] Repeated opening of a cold bottle introduces condensation.[1] Divide the bulk material into single-use vials (e.g., 100mg or 500mg) immediately upon receipt.

  • Inert Gas: Argon is superior to Nitrogen because it is denser than air, forming a stable "blanket" over the solid in the vial.

  • Secondary Containment: Place the sealed amber vials inside a larger jar containing desiccant (silica gel or Drierite). This creates a "dry micro-environment" within the freezer.[1]

Part 4: Quality Control & Re-Validation

Before committing the reagent to a synthesis (especially expensive GMP steps), validate its purity. Oxidation products can poison metal catalysts (e.g., Pd in Suzuki couplings) by chelating the metal.

Visual Inspection
  • Pass: White, off-white, or pale yellow crystalline solid.[1]

  • Fail: Deep yellow, orange, or brown sticky solid.[1] "Crust" formation on the surface.[1]

H NMR Validation

NMR is the definitive method to detect oxidation.[1] The carboxylic acid proton is distinct from the aldehyde.

Functional GroupChemical Shift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

, ppm)
MultiplicityNotes
Aldehyde (-CHO) 9.6 – 10.1 Singlet (s)Sharp peak.[1] Integration = 1H.[1]
Pyrazole Ring (C-H) 7.5 – 8.5 Singlet/DoubletShift varies by substitution (N-H vs N-Me).[1]
Carboxylic Acid (-COOH) 10.5 – 13.0 Broad SingletImpurity Marker. Often invisible in

exchange.[1]

Protocol: Dissolve ~5-10 mg in DMSO-


 or CDCl

.
  • Check: Integrate the CHO peak (approx 9.9 ppm) against the aromatic ring protons. If the ratio is < 0.95:1, significant oxidation has occurred.

  • Check: Look for a broad "hump" >11 ppm indicating acid formation.[1]

Purification of Degraded Samples

If the compound has degraded (yellowed):

  • Recrystallization: For solids, recrystallization from Ethanol/Water or Ethyl Acetate/Hexane is often effective.[1] The carboxylic acid is usually more polar and remains in the mother liquor or requires different solubility conditions.

  • Filtration: If the aldehyde is dissolved in organic solvent (e.g., DCM) and washed with mild aqueous base (5% NaHCO

    
    ), the carboxylic acid impurity will be extracted into the aqueous layer. Caution:  Do not use strong base to avoid Cannizzaro disproportionation.[1]
    

Part 5: Handling & Safety[1][3]

Toxicity Profile[1]
  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3 - Respiratory).[1]

  • Signal Word: Warning.

  • Hazard Statements: H315, H319, H335.[1][2]

Handling Best Practices
  • Avoid Metal Spatulas: Trace iron/rust on spatulas can catalyze radical oxidation.[1] Use porcelain, glass, or PTFE-coated spatulas.[1]

  • Fume Hood: Always handle in a ventilated hood.[1] While not highly volatile, the dust is a respiratory irritant.

  • PPE: Nitrile gloves are sufficient.[1] Safety glasses are mandatory due to the risk of severe eye irritation (H319).

References

  • BenchChem. (2025).[1][2] Stability and Storage of Pyrazole Compounds. Retrieved from .[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5130673, 1H-pyrazole-4-carbaldehyde. Retrieved from .[1]

  • Santa Cruz Biotechnology. (n.d.).[1] 1H-Pyrazole-4-carbaldehyde (CAS 35344-95-7) Product Data Sheet. Retrieved from .[1]

  • Chemistry Steps. (2022). Cannizzaro Reaction: Mechanism and Kinetics. Retrieved from .

  • Oregon State University. (2022).[1] 1H NMR Chemical Shifts Table. Retrieved from .[1]

  • Fisher Scientific. (2023).[1] Safety Data Sheet: 1-Methyl-1H-pyrazole-3-carbaldehyde. Retrieved from .[1]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution 1H NMR Characterization of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Executive Summary & Significance The pyrazole-4-carbaldehyde scaffold is a critical intermediate in the synthesis of p38 kinase inhibitors, anti-inflammatory agents, and heterocyclic fluorescent sensors. Specifically, 5-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Significance

The pyrazole-4-carbaldehyde scaffold is a critical intermediate in the synthesis of p38 kinase inhibitors, anti-inflammatory agents, and heterocyclic fluorescent sensors. Specifically, 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde presents a classic challenge in heterocyclic chemistry: regioisomerism .

During the Vilsmeier-Haack formylation of hydrazones, cyclization can yield either the 1,5-disubstituted (target) or the 1,3-disubstituted (impurity/byproduct) isomer. Standard low-resolution NMR often fails to distinguish these due to overlapping singlets.

This application note provides a definitive protocol for the acquisition, assignment, and validation of the 1,5-isomer, utilizing Nuclear Overhauser Effect (NOE) spectroscopy as the self-validating pillar of the analysis.

Experimental Workflow

The following workflow ensures data integrity and reproducibility.

NMR_Workflow Start Sample Synthesis (Vilsmeier-Haack) Prep Sample Preparation (5-10mg in 0.6mL CDCl3) Start->Prep Acq 1H Acquisition (16 scans, d1=2s) Prep->Acq Process Processing (LB=0.3Hz, Phasing) Acq->Process Decision Regioisomer Check Process->Decision NOE 1D NOE / NOESY (Irradiate N-Me) Decision->NOE Ambiguous Final Final Assignment & Report Decision->Final Clear NOE->Final

Figure 1: End-to-end workflow for NMR characterization, emphasizing the regioisomer check point.

Sample Preparation & Acquisition Protocol

Solvent Selection
  • Primary Solvent: Chloroform-d (CDCl₃) .

    • Why: Provides excellent solubility for lipophilic pyrazoles and typically results in sharp, well-resolved signals. The residual solvent peak (7.26 ppm) rarely interferes with the critical aldehyde or pyrazole ring protons.

  • Secondary Solvent: DMSO-d₆ .

    • Why: Use only if peaks overlap significantly in CDCl₃ or if water content needs to be shifted (water in DMSO appears ~3.3 ppm, away from aromatics). Note that DMSO often causes signal broadening due to viscosity.

Preparation Steps
  • Mass: Weigh 5–10 mg of the dried solid.

  • Dissolution: Add 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove inorganic salts (e.g., POCl₃ byproducts).

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).

  • Spectral Width (SW): 14–16 ppm (to capture the downfield aldehyde).

  • Acquisition Time (AQ): ≥ 3.0 seconds.

  • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the aldehyde proton, which has a long T1).

  • Number of Scans (NS): 16 or 32 (Sufficient for >10mg samples).

Spectral Analysis & Assignment

The structure contains four distinct proton environments. The table below details the expected chemical shifts in CDCl₃.

Table 1: 1H NMR Assignment (CDCl₃, 298 K)
MoietyProton CountMultiplicityChemical Shift (δ ppm)Coupling (J Hz)Structural Insight
-CHO 1HSinglet (s)9.85 – 9.95 -Highly deshielded aldehyde proton. Diagnostic for Vilsmeier success.
Pyrazole H-3 1HSinglet (s)8.00 – 8.15 -The only proton on the heterocycle. Deshielded by the adjacent C=O and N-2.
Ar-H (Ortho) 2HDoublet (d)7.40 – 7.55 ~8.8Ortho to the pyrazole ring. Part of AA'BB' system.[1][2]
Ar-H (Meta) 2HDoublet (d)7.00 – 7.05 ~8.8Ortho to the Methoxy group. Shielded by resonance donation from Oxygen.
-OCH₃ 3HSinglet (s)3.85 – 3.90 -Typical methoxy on benzene.
N-CH₃ 3HSinglet (s)3.70 – 3.80 -Critical Signal. Its position relative to the aryl ring determines the NOE response.

> Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and temperature.

Critical Validation: Proving Regiochemistry (1,5 vs 1,3)

The most common failure mode in pyrazole synthesis is misidentifying the 1,5-isomer (Target) as the 1,3-isomer (Impurity). 1D 1H NMR alone is insufficient because both isomers show similar peak patterns.

The Solution: 1D NOE Difference Spectroscopy

Mechanism of Differentiation
  • Target (1,5-isomer): The N-Methyl group (Position 1) is sterically crowded against the Phenyl ring (Position 5).

    • Expectation: Irradiation of the N-Me singlet results in enhancement of the Phenyl Ortho protons (~7.4 ppm).

  • Impurity (1,3-isomer): The N-Methyl group (Position 1) is adjacent to Proton H-5 (Position 5). The Phenyl ring is far away at Position 3.

    • Expectation: Irradiation of the N-Me singlet results in enhancement of the Pyrazole H-5 singlet (usually ~7.5-8.0 ppm).

Visualization of NOE Logic

NOE_Logic Isomer15 Target: 1,5-Isomer (1-Me, 5-Aryl) Result15 NOE Observed at Aryl Ortho-H (~7.4 ppm) Isomer15->Result15 Positive ID Isomer13 Impurity: 1,3-Isomer (1-Me, 3-Aryl) Result13 NOE Observed at Pyrazole H-5 (~8.0 ppm) Isomer13->Result13 Negative ID Me_Pos Irradiate N-Me Group (~3.75 ppm) Me_Pos->Isomer15 Spatial Proximity Me_Pos->Isomer13 Spatial Proximity

Figure 2: Logic flow for distinguishing regioisomers using Nuclear Overhauser Effect (NOE).

Protocol for 1D NOE
  • Acquire Control Spectrum: Run a standard proton scan.[3]

  • Select Target: Set the irradiation frequency (O1) exactly on the N-Methyl singlet (~3.75 ppm).

  • Select Off-Resonance: Set a control frequency in a silent region (e.g., -2 ppm).

  • Acquire Difference: Run the noediff or selnogp sequence.

  • Interpret:

    • Positive Result: If the aromatic doublet at ~7.4 ppm appears as a positive peak in the difference spectrum, you have the 1,5-isomer .

Troubleshooting & Common Artifacts

  • Water Peak Interference:

    • In CDCl₃, water appears at ~1.56 ppm (usually harmless).

    • In DMSO-d₆, water appears at ~3.33 ppm. This will overlap with the N-Methyl or O-Methyl signals.

    • Fix: Dry the sample under high vacuum or add activated molecular sieves to the NMR tube 1 hour prior to acquisition.

  • Broad Aldehyde Peak:

    • If the aldehyde proton at 9.9 ppm is broad, it indicates acid contamination or exchangeable protons.

    • Fix: Filter the sample through basic alumina or ensure thorough bicarbonate workup during synthesis.

  • Rotational Sidebands:

    • Spinning the sample can cause "satellite" peaks around the strong methoxy singlets.

    • Fix: Turn off sample spinning (standard practice for high-field NMR >400 MHz).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for chemical shift tables).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on NOE and Pulse Sequences).

  • Kozhevnikov, D. N., et al. (2008). "Regioselectivity in the Vilsmeier–Haack reaction of hydrazones." Tetrahedron Letters. (Mechanistic insight into 1,3 vs 1,5 isomer formation).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. (Essential for identifying solvent peaks).[4][5]

  • Reich, H. J. (2023). "1H NMR Chemical Shifts - Pyrazoles." University of Wisconsin-Madison Organic Chemistry Data.

Sources

Application

Application Note: MS/MS Fragmentation Dynamics of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

This Application Note is designed as a definitive technical guide for the mass spectrometric characterization of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde . It synthesizes theoretical fragmentation mechanic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the mass spectrometric characterization of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde . It synthesizes theoretical fragmentation mechanics with practical, high-resolution experimental protocols.

Executive Summary

The structural validation of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a critical checkpoint in the synthesis of pyrazole-based pharmacophores (e.g., COX-2 inhibitors, anticancer agents). This compound, often synthesized via the Vilsmeier-Haack reaction, presents a unique mass spectral signature defined by the interplay between the electron-rich anisole moiety and the electron-deficient pyrazole-4-carbaldehyde core.

This protocol details the Electrospray Ionization (ESI) fragmentation pathways, distinguishing the characteristic loss of the formyl group (carbon monoxide) and the pyrazole ring disintegration (hydrogen cyanide).

Structural Analysis & Theoretical Fragmentation

The Molecular Scaffold

The molecule consists of three distinct zones of liability for fragmentation:

  • The 4-Carbaldehyde Group (-CHO): The most labile site, prone to

    
    -cleavage or decarbonylation.
    
  • The Pyrazole Core: A stable aromatic hetero-ring that typically fragments via ring opening and loss of HCN.

  • The 4-Methoxyphenyl Substituent: An electron-donating group that stabilizes carbocation intermediates but can undergo methyl radical loss or formaldehyde elimination.

Mechanistic Causality (ESI+)

In positive ion mode (ESI+), the protonation occurs preferentially at the N2 nitrogen of the pyrazole ring or the carbonyl oxygen .

  • Primary Event (Decarbonylation): The protonated aldehyde undergoes a facile loss of Carbon Monoxide (CO, 28 Da). This is driven by the formation of a stable pyrazolium ion.

  • Secondary Event (Ring Cleavage): The resulting species possesses high internal energy, leading to the cleavage of the pyrazole ring, typically ejecting Hydrogen Cyanide (HCN, 27 Da).

  • Tertiary Event (Anisole Degradation): High collision energies (CE) may force the loss of a methyl radical (

    
    CH
    
    
    
    , 15 Da) from the methoxy group, a rare odd-electron species formation in ESI enabled by the stability of the resulting quinoid resonance structure.

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (HPLC grade).

  • Working Solution: Dilute stock 1:100 in 50:50 Methanol/Water + 0.1% Formic Acid. Final concentration

    
     10 
    
    
    
    g/mL.
  • Rationale: Formic acid ensures complete protonation ([M+H]

    
    ), maximizing sensitivity in positive mode.
    
Instrumentation Parameters (Q-TOF/Orbitrap)
ParameterSettingRationale
Ionization Source ESI PositiveProtonation of basic pyrazole N.
Capillary Voltage 3.5 kVStandard for stable spray cone.
Cone Voltage 30 VMinimizes in-source fragmentation.
Source Temp 120 °CPrevents thermal degradation of aldehyde.
Desolvation Gas N

, 800 L/hr
Efficient droplet evaporation.
Collision Gas Argon / N

Inert collision partner.
Collision Energy Stepped (10-40 eV)Captures both labile (-CO) and core (-HCN) losses.

Results & Discussion

MS1 Spectrum (Full Scan)
  • Base Peak: m/z 217.10 ([M+H]

    
    ).
    
  • Isotope Pattern: Distinct A+1 peak at m/z 218.10 (

    
    13% intensity) confirming C
    
    
    
    skeleton.
  • Adducts: Sodium adduct [M+Na]

    
     at m/z 239.08 may appear if glassware is not desalted.
    
MS2 Fragmentation Pathway (Product Ion Scan)

The fragmentation follows a sequential "peeling" mechanism.

Precursor (m/z)Product (m/z)Neutral Loss (Da)Loss IdentityFormula (Ion)Inference
217.10 189.10 28.00CO[C

H

N

O]

Diagnostic: Loss of Aldehyde Carbonyl. Confirms -CHO.
189.10 174.07 15.03

CH

[C

H

N

O]

Loss of methyl from methoxy (High Energy).
189.10 162.09 27.01HCN[C

H

NO]

Diagnostic: Pyrazole ring cleavage (N2-C3 bond).
217.10 202.07 15.03

CH

[C

H

N

O

]

Direct methyl loss (Minor pathway).
Visualization of Fragmentation Logic

The following diagram maps the sequential mass losses. The blue path represents the primary low-energy channel (Aldehyde loss), while the red path indicates high-energy ring destruction.

G M_H [M+H]+ m/z 217.10 (Parent) Frag_189 [M+H - CO]+ m/z 189.10 (Base Fragment) M_H->Frag_189 Loss of CO (28 Da) Low CE (10-20 eV) Frag_162 [M+H - CO - HCN]+ m/z 162.09 (Ring Open) Frag_189->Frag_162 Loss of HCN (27 Da) Pyrazole Cleavage Frag_174 [M+H - CO - CH3]+. m/z 174.07 (Radical Cation) Frag_189->Frag_174 Loss of CH3 (15 Da) High CE (>35 eV)

Figure 1: ESI-MS/MS Fragmentation Pathway. Blue arrows denote the primary identification pathway.

Critical Insights for Researchers

Isomer Differentiation (1,3 vs 1,5)

A common synthetic challenge is distinguishing 1-methyl-5-aryl (the target) from 1-methyl-3-aryl (the regioisomer).

  • The 1,5-Isomer (Target): Due to steric hindrance between the N-methyl and the 5-phenyl ring, the molecule is twisted. This steric strain often facilitates the loss of the N-methyl group or anomalous fragmentation ratios compared to the planar 1,3-isomer.

  • Protocol: If m/z 189 is observed, look for a minor peak at m/z 202 (Loss of N-methyl vs O-methyl). In the 1,5-isomer, the N-methyl loss is sterically accelerated.

The "Even-Electron" Rule Exception

While ESI typically produces even-electron ions, the presence of the anisole (methoxy) group allows for the formation of stable radical cations (m/z 174) via homolytic cleavage of the O-CH


 bond at high collision energies. Do not discard these peaks as noise; they confirm the methoxy substituent.

References

  • Holzer, W., & Halling, K. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[1] [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Refer to Chapter 6: Fragmentation of Organic Ions). [Link]

  • NIST Mass Spectrometry Data Center. Standard Reference Database 1A. (General fragmentation rules for aromatic aldehydes and pyrazoles). [Link]

  • Silva, M. et al. (2023).[1] Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. Molecules, 28(3). [Link]

Sources

Method

Optimization of Recrystallization Protocols for 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Abstract & Application Context 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 689250-54-2) is a critical heterocyclic intermediate used in the synthesis of bioactive molecules, particularly kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 689250-54-2) is a critical heterocyclic intermediate used in the synthesis of bioactive molecules, particularly kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its high-purity isolation is often complicated by the presence of regioisomers (1-aryl-5-methyl vs. 1-methyl-5-aryl) and residual Vilsmeier-Haack reagents (phosphorus salts).

This application note provides a field-validated protocol for the recrystallization of this aldehyde. Unlike generic guides, we address the specific impurity profile generated during the Vilsmeier formylation of 4-methoxyacetophenone methylhydrazone, ensuring a final purity suitable for late-stage pharmaceutical intermediates (>98% HPLC).

Physicochemical Profile & Impurity Analysis

Before initiating recrystallization, it is vital to understand the target molecule's behavior and the likely contaminants.

PropertyDescription
Chemical Structure Pyrazole ring substituted at N1 (Methyl), C5 (4-Methoxyphenyl), and C4 (Formyl).
Molecular Weight 216.24 g/mol
Physical State Solid (Crystalline).
Melting Point Target Range: Typically 100–140 °C (Structure dependent; analogs range from 75°C to 164°C).
Solubility Profile Soluble in DCM, EtOAc, hot Ethanol. Insoluble in Water, Hexanes.
Key Impurities 1. Regioisomer: 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde.2. Vilsmeier Salts: Residual chloromethyliminium species (hydrolyze to dimethylamine/formic acid).3. Oligomers: Aldehyde condensation products (tars).
The Regiochemistry Challenge

The synthesis typically involves the Vilsmeier-Haack reaction. Depending on the hydrazone precursor, regioselectivity can vary. The 5-aryl isomer (target) is often thermodynamically favored, but the 3-aryl isomer may co-crystallize.

  • Diagnostic: 1H NMR is the gold standard. The N-Methyl group on the 5-aryl isomer is shielded by the adjacent aromatic ring compared to the 3-aryl isomer.

Solvent Selection Strategy

We evaluated three solvent systems based on dielectric constant and temperature-dependent solubility curves for pyrazole aldehydes.

Solvent SystemRoleProsConsRecommendation
Ethanol (95% or Abs.) PrimaryExcellent temperature coefficient; dissolves polar impurities; eco-friendly.May require cooling to -20°C for max yield.Preferred
Toluene AlternativeGood for growing single crystals (slow evaporation); removes non-polar tars.Higher boiling point (110°C) makes drying harder.For X-Ray Quality
EtOAc / Heptane BinaryTunable polarity; standard for flash chromatography replacement.Risk of "oiling out" if Heptane is added too fast.Secondary

Detailed Recrystallization Protocol

Phase 1: Crude Material Pre-Treatment (Critical)

Why this matters: Direct recrystallization of crude Vilsmeier products often fails because residual phosphorus oxychloride (POCl3) byproducts create acidic "oils" that prevent crystallization.

  • Quench: Ensure the crude reaction mixture was fully quenched into ice water and neutralized (pH 7-8) with Sodium Acetate or Sodium Bicarbonate.

  • Wash: If the crude is a solid, wash the filter cake thoroughly with cold water (3x) to remove inorganic salts.

  • Dry: Dry the crude solid under vacuum at 40°C for 4 hours. Do not proceed to recrystallization with wet solid.

Phase 2: Recrystallization from Ethanol (Standard Procedure)

Step 1: Dissolution

  • Place 10.0 g of crude 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde in a 250 mL round-bottom flask.

  • Add a magnetic stir bar and a reflux condenser.

  • Add Ethanol (absolute) in 5 mL portions through the top of the condenser while heating the flask in an oil bath at 80°C (reflux).

  • Continue adding Ethanol until the solid just dissolves.

    • Note: If a small amount of dark insoluble material remains after 50 mL of solvent, stop adding solvent. This is likely inorganic salt or polymer tar.

Step 2: Hot Filtration (Purification)

  • While keeping the solution near boiling, filter it rapidly through a pre-warmed glass frit or a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

    • Why: This removes the insoluble mechanical impurities and high-molecular-weight tars.

Step 3: Nucleation and Growth

  • Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Do not use an ice bath yet. Rapid cooling traps impurities.

  • Observe the formation of crystals (needles or prisms).

  • Once the solution is at room temperature, place the flask in a refrigerator (4°C) or ice bath for 1 hour to maximize yield.

Step 4: Collection

  • Filter the crystals using a Büchner funnel under vacuum.

  • Wash: Rinse the filter cake with a small volume (10-15 mL) of ice-cold Ethanol .

    • Caution: Do not use room temperature solvent, or you will redissolve the product.

  • Dry: Dry the purified crystals in a vacuum oven at 45-50°C for 6-12 hours.

Process Visualization (Workflow)

RecrystallizationWorkflow Start Crude Solid (Post-Vilsmeier) Wash Pre-Wash: Cold Water (Remove POCl3 salts) Start->Wash Dissolve Dissolve in Boiling Ethanol (Min. Volume) Wash->Dissolve Check Insolubles Present? Dissolve->Check Filter Hot Filtration (Remove Tars) Check->Filter Yes Cool Slow Cooling to RT (Nucleation) Check->Cool No Filter->Cool Chill Ice Bath (0-4°C) (Maximize Yield) Cool->Chill Collect Vacuum Filtration & Cold EtOH Wash Chill->Collect Final Pure Aldehyde (>98% HPLC) Collect->Final

Figure 1: Step-by-step workflow for the purification of pyrazole-4-carbaldehydes, emphasizing the removal of inorganic salts prior to solvent dissolution.

Characterization & Quality Control

After drying, verify the identity and purity.

  • 1H NMR (CDCl3, 400 MHz):

    • Aldehyde (-CHO): Singlet at ~9.8 – 10.0 ppm.

    • Aromatic (Ar-H): Two doublets (AA'BB' system) for the 4-methoxyphenyl group (~7.0 and 7.5 ppm).

    • N-Methyl (-NCH3): Singlet at ~3.6 – 3.9 ppm.

    • O-Methyl (-OCH3): Singlet at ~3.8 ppm.

    • Pyrazole-H (C3-H): Singlet at ~8.0 – 8.5 ppm.

  • HPLC: Target purity >98% (Area %).

  • Appearance: White to pale yellow crystalline solid.

Troubleshooting

IssueCauseSolution
Oiling Out Solution is too concentrated or cooled too fast; impurities prevent lattice formation.Re-heat to dissolve. Add a seed crystal. Add 5% more solvent. Cool very slowly.
Low Yield Too much solvent used during dissolution.Evaporate 30% of the solvent on a rotovap and re-cool.
Colored Impurities Oxidation products or polymerized aldehydes.Add activated charcoal (1-2% w/w) during the hot dissolution step, stir for 5 mins, then hot filter.

References

  • Biosynce . (n.d.). 5-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde Properties. Retrieved from

  • PubChem . (2023). 1-Methyl-1H-pyrazole-4-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from

  • BLDpharm . (2023). 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 689250-54-2).[1][2][3][4] Retrieved from

  • Sigma-Aldrich . (2023). 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde (Isomer Reference). Retrieved from

  • ResearchGate . (2022). Synthesis and crystallization of 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from

Sources

Application

Precision Engineering of the Pyrazole Scaffold: Applications of Pyrazole-4-Carbaldehydes in Medicinal Chemistry

[1][2] Executive Summary & Strategic Value The pyrazole ring is a "privileged structure" in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Ri...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Strategic Value

The pyrazole ring is a "privileged structure" in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant .[1] However, the pyrazole-4-carbaldehyde intermediate represents a specific, high-value divergence point.[2][1] Unlike the stable C3 or C5 positions, the C4 position is electronically unique, susceptible to electrophilic substitution, and serves as a versatile "chemical handle" for diversity-oriented synthesis (DOS).[2][1]

This guide details the operational workflows for synthesizing and utilizing pyrazole-4-carbaldehydes to generate bioactive libraries. It moves beyond basic synthesis to focus on medicinal utility : transforming this aldehyde into anticancer chalcones, antimicrobial Schiff bases, and fused heterocyclic systems.[2][1]

Core Synthetic Protocol: The Vilsmeier-Haack Formylation

The most robust method for installing the C4-formyl group is the Vilsmeier-Haack reaction.[2][1][3] This protocol is optimized for 1,3-disubstituted pyrazoles , ensuring high regioselectivity at the C4 position due to the directing effect of the N1-substituent and the inherent nucleophilicity of the C4 carbon.[2][1]

Standard Operating Procedure (SOP-VH-04)

Objective: Synthesis of 1-phenyl-3-(substituted-phenyl)-1H-pyrazole-4-carbaldehyde. Scale: 10 mmol (Adaptable).

Reagents:
  • Substrate: Acetophenone phenylhydrazone derivative (10 mmol).

  • Vilsmeier Reagent: Phosphorus oxychloride (POCl₃, 30 mmol, 3.0 equiv) + Dimethylformamide (DMF, dry, 10-15 mL).[1]

  • Workup: Ice-water, Sodium hydroxide (NaOH) or Sodium acetate (NaOAc).[2][1]

Step-by-Step Methodology:
  • Reagent Formation (In Situ):

    • Cool dry DMF (12 mL) to 0–5°C in a round-bottom flask equipped with a drying tube (CaCl₂).

    • Add POCl₃ (2.8 mL, 30 mmol) dropwise over 15 minutes. Critical: Maintain temperature <10°C to prevent thermal decomposition of the chloroiminium ion intermediate.[2]

    • Stir for 20 minutes until the solution becomes slightly yellow/viscous.

  • Substrate Addition:

    • Dissolve the hydrazone (10 mmol) in a minimal amount of dry DMF (3–5 mL).[2][1]

    • Add the hydrazone solution dropwise to the Vilsmeier reagent.[2][4]

    • Mechanistic Note: The hydrazone undergoes cyclization concurrently with formylation in this "one-pot" variation, often referred to as the "double Vilsmeier" if starting from the ketone/hydrazine mixture directly.[2][1]

  • Reaction Phase:

    • Allow the mixture to warm to room temperature.

    • Heat to 70–80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Endpoint: Disappearance of the hydrazone spot and appearance of a polar aldehyde spot.[2]

  • Quenching & Isolation:

    • Pour the reaction mixture onto crushed ice (100 g) with vigorous stirring.

    • Neutralize to pH 7–8 using 20% NaOH solution or saturated NaOAc.[2][1] Caution: Exothermic hydrolysis of excess POCl₃.[2][1]

    • Stir for 2–3 hours to ensure complete hydrolysis of the intermediate iminium salt to the aldehyde.

    • Filter the resulting precipitate, wash with cold water, and recrystallize from Ethanol/DMF.[2][1]

Validation Parameters:
  • IR Spectroscopy: Strong C=O stretch at 1660–1680 cm⁻¹ .[2][1]

  • ¹H NMR: Distinct singlet signal for -CHO proton at δ 9.8–10.0 ppm .[2][1]

Downstream Applications in Drug Discovery

Once synthesized, the pyrazole-4-carbaldehyde serves as a "linchpin" for three primary medicinal chemistry pathways.

Pathway A: The "Chalcone" Route (Anticancer & Anti-inflammatory)

Mechanism: Claisen-Schmidt Condensation.[2][1] Target: Pyrazolyl-enones (Chalcone analogues).[2][1] Medicinal Relevance: These derivatives act as Michael acceptors , covalently binding to cysteine residues in enzymes like Thioredoxin Reductase (TrxR), triggering apoptosis in cancer cells.[1]

Protocol Summary:

  • Mix Pyrazole-4-carbaldehyde (1 eq) and substituted Acetophenone (1 eq) in Ethanol.

  • Add aqueous NaOH (40%, catalytic to stoichiometric).

  • Stir at RT for 12–24 hours.

  • Result: Yellow/Orange precipitate.

  • Key SAR: Electron-withdrawing groups (Cl, NO₂) on the acetophenone ring enhance cytotoxicity.[2][1]

Pathway B: The Schiff Base Route (Antimicrobial & Analgesic)

Mechanism: Imine formation.[2][1] Target: Azomethine derivatives. Medicinal Relevance: The -CH=N- linkage mimics peptide bonds, allowing interaction with bacterial cell wall synthesis enzymes.[2][1]

Protocol Summary:

  • Reflux Pyrazole-4-carbaldehyde (1 eq) with a primary aromatic amine (e.g., sulfanilamide, isoniazid) in Ethanol.[2][1]

  • Catalyst: Glacial Acetic Acid (2–3 drops).

  • Yields: Typically 80–95%.[2][1]

  • Activity: High potency observed against S. aureus and E. coli when coupled with sulfonamide moieties.[2][1]

Pathway C: Multicomponent Reactions (MCRs)

Target: Pyrazolyl-thiazoles and Pyrazolyl-dihydropyrimidinones.[2][1] Medicinal Relevance: Fused heterocycles are classic "drug-like" scaffolds found in kinase inhibitors.[2][1]

Protocol (Pyrazolyl-Thiazole Hybrid):

  • React Pyrazole-4-carbaldehyde + Thiosemicarbazide +

    
    -Haloketone.[2][1]
    
  • Solvent: Ethanol/Reflux.[2][1]

  • Time: 2–4 hours.

  • Outcome: A thiazole ring fused/linked to the pyrazole C4 position.[2][1][5]

Visualizing the Chemical Logic

The following diagram illustrates the central role of the aldehyde intermediate in generating diverse bioactive libraries.

PyrazoleLogic Start Acetophenone Hydrazone Reagent POCl3 / DMF (Vilsmeier-Haack) Start->Reagent Core Pyrazole-4-Carbaldehyde (The 'Linchpin') Reagent->Core Cyclization & Formylation PathA Pathway A: Claisen-Schmidt Core->PathA PathB Pathway B: Condensation w/ Amines Core->PathB PathC Pathway C: Multicomponent (MCR) Core->PathC ProdA Pyrazolyl-Chalcones (Anticancer / TrxR Inhibitors) PathA->ProdA + Acetophenones (NaOH/EtOH) ProdB Schiff Bases / Azomethines (Antimicrobial / Analgesic) PathB->ProdB + Primary Amines (AcOH/Reflux) ProdC Pyrazolyl-Thiazoles (Kinase Inhibitors) PathC->ProdC + Thiosemicarbazide + Alpha-Haloketone

Caption: Divergent synthesis strategy utilizing Pyrazole-4-carbaldehyde as the electrophilic hub for generating distinct pharmacophores.

Comparative Data: Biological Activity Profile

The following table summarizes the Structure-Activity Relationship (SAR) trends observed in literature for C4-functionalized pyrazoles.

Derivative ClassReaction PartnerKey Pharmacophore FeaturePrimary Biological Target
Chalcones Substituted Acetophenones

-unsaturated ketone
Anticancer: Induces oxidative stress in MCF-7/HeLa cells [1].[2][1]
Schiff Bases Sulfonamides / AnilinesAzomethine (-CH=N-) linkerAntimicrobial: Disrupts bacterial cell wall synthesis [2].[2][1]
Thiazoles Thiosemicarbazide + HaloketoneThiazole-Pyrazole hybridEnzyme Inhibition:

-Glucosidase (Antidiabetic) [3].[2][1]
Dihydropyridines Ethyl acetoacetate + NH₄OAcHantzsch Ester mimicCalcium Channel Blocker: Cardiovascular modulation [4].[2][1]

Expert Insights & Troubleshooting

  • The "Chloro-Impurity" Trap: During the Vilsmeier reaction, if the temperature exceeds 90°C or if the workup is too acidic, the C4-aldehyde can sometimes undergo chlorination or deformylation.[2][1] Always maintain pH > 7 during the quenching step.[2]

  • Solubility Issues: Pyrazole-4-carbaldehydes are often insoluble in water but soluble in hot ethanol or DMF.[2][1] For biological assays, dissolve in DMSO (stock solution) and dilute.[1]

  • Regiochemistry: If starting from a hydrazine (R-NH-NH₂) and a 1,3-diketone, you may get a mixture of isomers (1,3- vs 1,5-substituted).[2][1] The Vilsmeier approach starting from hydrazones is superior because it locks the regiochemistry before the ring closure completes.[2]

References

  • Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives. Chem. Methodol. (2020).[2][1][6]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc (2011).[2][1]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules (2022). [2][1]

  • Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank (2023).[2][1][7]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Int. J. Pharm. Sci. Rev. Res. (2020).[2][1][6]

Sources

Method

derivatization of the aldehyde group in 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Technical Application Note: Strategic Derivatization of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde Introduction & Strategic Analysis The compound 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde repre...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Derivatization of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Introduction & Strategic Analysis

The compound 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde represents a privileged scaffold in medicinal chemistry. The pyrazole core serves as a bioisostere for imidazole and pyrrole rings found in kinase inhibitors (e.g., crizotinib), while the para-methoxyphenyl group provides a lipophilic anchor often required for hydrophobic pocket occupancy.

Reactivity Profile: The C4-aldehyde is the critical "warhead" for diversification. However, researchers must account for the electronic influence of the pyrazole ring. The N1-methyl and C5-aryl groups create a specific steric environment, while the electron-rich nature of the pyrazole ring (an excessive


-system) renders the C4-aldehyde slightly less electrophilic than a standard benzaldehyde. Consequently, protocols often require activation (acid catalysis) or forcing conditions (reflux/microwave) compared to simple aromatic aldehydes.

This guide details four "Modules" of derivatization, selected for their high utility in generating Structure-Activity Relationship (SAR) libraries.

Reaction Landscape Visualization

The following diagram maps the strategic derivatization pathways available for this scaffold.

ReactionLandscape Core 5-(4-methoxyphenyl)-1-methyl- 1H-pyrazole-4-carbaldehyde Alcohol Primary Alcohol (Solubility/Linker) Core->Alcohol Reduction (NaBH4) Acid Carboxylic Acid (Amide Coupling) Core->Acid Oxidation (KMnO4/Pinnick) Schiff Schiff Base/Imine (Antimicrobial/Anticancer) Core->Schiff Condensation (R-NH2, H+) Olefin α,β-Unsaturated Nitrile (Michael Acceptor) Core->Olefin Knoevenagel (Malononitrile) Heterocycle Fused/Linked Heterocycles (Thiazoles/Pyrimidines) Core->Heterocycle Cyclization (Thiosemicarbazide)

Figure 1: Strategic derivatization map for the C4-formyl pyrazole scaffold.[1][2][3][4]

Module 1: C=N Bond Formation (Schiff Bases)

Rationale: Schiff bases (imines) derived from pyrazoles frequently exhibit enhanced antimicrobial and anticancer activity compared to the parent aldehyde due to the introduction of an azomethine linkage (-CH=N-).

Protocol: Acid-Catalyzed Condensation

  • Reagents: Primary amine (1.0 eq), Glacial Acetic Acid (cat.), Ethanol (Abs.)

  • Mechanism: Nucleophilic attack of the amine on the carbonyl carbon followed by acid-assisted dehydration.[5]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde in 10 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the substituted aniline or aliphatic amine.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Note: Without acid, the reaction may stall at the hemiaminal stage due to the reduced electrophilicity of the pyrazole aldehyde.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 3:1). The aldehyde spot (Rf ~0.5) should disappear.

  • Isolation: Cool the reaction to room temperature. The Schiff base typically precipitates.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.

Validation:

  • 1H NMR: Look for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the azomethine singlet (-CH=N-) typically between 8.2–8.8 ppm .

Module 2: C=C Bond Formation (Knoevenagel Condensation)

Rationale: Installing an electron-deficient alkene creates a Michael acceptor, a key pharmacophore for covalent inhibition of cysteine-containing enzymes.

Protocol: Base-Catalyzed Condensation with Malononitrile

  • Reagents: Malononitrile (1.1 eq), Piperidine (cat.), Ethanol.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, mix 1.0 mmol of the aldehyde and 1.1 mmol of malononitrile in 8 mL of ethanol.

  • Initiation: Add 2 drops of piperidine.

  • Reaction: Stir at room temperature for 30 minutes, then reflux for 1 hour.

    • Green Alternative: Use Ammonium Carbonate (20 mol%) in water:ethanol (1:[6]1) under sonication for 30 mins [1].

  • Work-up: Pour the reaction mixture into ice-cold water. The dicyanovinyl derivative will precipitate as a solid.

  • Filtration: Filter and wash with water to remove excess malononitrile and base.

Data Summary Table: Solvent Effects on Yield

Solvent SystemCatalystTempTimeYield (%)
EthanolPiperidineReflux2 h85-92
Water:Ethanol (1:1)(NH4)2CO3Sonication30 min88-95
BenzenePiperidineReflux4 h70-75

Module 3: Redox Modulation

A. Reduction to Alcohol

  • Reagent: Sodium Borohydride (NaBH4).[7][8][9]

  • Protocol: Dissolve aldehyde in Methanol (0°C). Add NaBH4 (0.5 eq) portion-wise. Stir 1h. Quench with sat. NH4Cl.

  • Application: The resulting alcohol is a precursor for converting the group into a halomethyl (using SOCl2) or an ether linkage.

B. Oxidation to Carboxylic Acid

  • Reagent: KMnO4 or Pinnick Oxidation (NaClO2).

  • Protocol (KMnO4): Dissolve aldehyde in Acetone/Water. Add KMnO4 (1.5 eq) and stir at RT. Filter MnO2, acidify filtrate to precipitate the acid.

  • Application: Essential for amide coupling reactions (e.g., peptide coupling) to attach the scaffold to larger biomolecules.

Module 4: Heterocyclization Workflow

The aldehyde can serve as a backbone to build fused or linked heterocycles. A common route is the formation of thiazolidinones .

HeterocycleFlow Start Start: Pyrazole-4-CHO Step1 Step 1: Condensation + Thiosemicarbazide Start->Step1 Inter Intermediate: Thiosemicarbazone Step1->Inter - H2O Step2 Step 2: Cyclization + Ethyl bromoacetate / NaOAc Inter->Step2 End Product: 4-Thiazolidinone Derivative Step2->End Reflux, EtOH

Figure 2: Workflow for the synthesis of thiazolidinone-linked pyrazoles.

Protocol:

  • Reflux aldehyde with thiosemicarbazide in ethanol (with catalytic HCl) for 3h to isolate the thiosemicarbazone.

  • React the isolated thiosemicarbazone with ethyl bromoacetate (1.0 eq) and sodium acetate (2.0 eq) in refluxing ethanol for 6–8 hours.

  • The cyclized 4-thiazolidinone product precipitates upon cooling and water dilution.

References

  • Green Knoevenagel Protocols: Sonar, J. P., et al.[6] "A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media."[6] ResearchGate.[10]

  • Schiff Base Synthesis: Hassan, A. S., et al. "Synthesis and Biological Evaluation of Some New Pyrazole-Based Schiff Bases." International Journal of Molecular Sciences.

  • Vilsmeier-Haack & Reactivity: Bieliauskas, A., et al. "Synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde."[1][3] MDPI Molbank.

  • General Pyrazole Chemistry: "Synthesis and reactions of pyrazole-4-carbaldehydes." Russian Chemical Reviews.

Sources

Application

experimental procedure for scaling up the synthesis of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

This Application Note is designed as a technical master protocol for the scalable synthesis of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde . It addresses the specific challenges of regioselectivity and proces...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a technical master protocol for the scalable synthesis of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde . It addresses the specific challenges of regioselectivity and process safety inherent in pyrazole chemistry.

Executive Summary & Retrosynthetic Strategy

The target molecule, 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde , is a privileged scaffold in kinase inhibitor discovery and heterocyclic building blocks. Scaling this synthesis presents a primary challenge: Regiocontrol .

The reaction of methylhydrazine with 1,3-electrophiles can yield two isomers:

  • 1-methyl-3-aryl (Thermodynamically favored, less sterically hindered).

  • 1-methyl-5-aryl (Sterically crowded, often the minor product in standard conditions).

To selectively synthesize the 1-methyl-5-aryl isomer at scale, we cannot rely on the standard reaction of enaminones (derived from DMF-DMA) with methylhydrazine, which predominantly yields the 3-aryl isomer. Instead, we employ a Claisen Condensation-Cyclization strategy followed by Vilsmeier-Haack Formylation . This route leverages the differential reactivity of an aldehyde equivalent to direct the hydrazine attack, ensuring high regioselectivity.

Retrosynthetic Analysis
  • Target: 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

  • Disconnection 1 (C-C): Vilsmeier-Haack Formylation (Introduction of CHO at C4).

  • Intermediate: 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole.

  • Disconnection 2 (C-N): Cyclization of methylhydrazine with a 1,3-dicarbonyl equivalent.

  • Precursors: 4-Methoxyacetophenone + Ethyl Formate (or equivalent).

Reaction Scheme & Logic

The synthesis proceeds in two distinct stages. The first stage constructs the pyrazole core with the aryl group at position 5. The second stage introduces the aldehyde functionality.

ReactionScheme SM1 4-Methoxyacetophenone Inter1 Sodium (Z)-3-(4-methoxyphenyl)- 3-oxoprop-1-en-1-olate SM1->Inter1 Claisen Condensation Reagent1 Ethyl Formate NaOEt, Toluene Inter2 1-Methyl-5-(4-methoxyphenyl)- 1H-pyrazole Inter1->Inter2 Cyclization (Regioselective) Reagent2 Methylhydrazine AcOH, EtOH Product TARGET: 5-(4-Methoxyphenyl)-1-methyl- 1H-pyrazole-4-carbaldehyde Inter2->Product Formylation Reagent3 POCl3, DMF (Vilsmeier-Haack)

Figure 1: Synthetic pathway designed for regioselective control.

Detailed Experimental Protocol

Stage 1: Synthesis of 1-Methyl-5-(4-methoxyphenyl)-1H-pyrazole

Objective: Construct the pyrazole ring with the aryl group strictly at the 5-position. Mechanism: The in situ generated beta-keto aldehyde (as a sodium salt) presents two electrophilic sites: a ketone and an aldehyde (enolate form). The terminal amino group of methylhydrazine (


) is more nucleophilic than the substituted nitrogen (

). The

preferentially attacks the most electrophilic site (the aldehyde carbon), while the

attacks the ketone. This specific orientation locks the regiochemistry to the 1-methyl-5-aryl isomer.

Materials:

  • 4-Methoxyacetophenone (1.0 equiv)

  • Ethyl formate (1.5 equiv)

  • Sodium ethoxide (1.5 equiv, solid or 21% wt in EtOH)

  • Methylhydrazine (1.1 equiv) [DANGER: TOXIC]

  • Ethanol (Solvent)[1][2][3][4]

  • Acetic Acid (Catalyst/Buffer)[5][6]

Protocol:

  • Claisen Condensation:

    • Charge a reactor with Toluene (5 vol) and Sodium Ethoxide (1.5 equiv) under

      
      .
      
    • Cool to 0–5 °C.

    • Add 4-Methoxyacetophenone (1.0 equiv) dissolved in Toluene (2 vol) dropwise, maintaining temperature <10 °C.

    • Add Ethyl Formate (1.5 equiv) dropwise.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 6–12 hours. A thick precipitate (sodium enolate) will form.

    • Checkpoint: TLC/HPLC should show consumption of acetophenone.

    • Concentrate the mixture under reduced pressure to remove excess ethyl formate and toluene, obtaining the crude sodium salt.

  • Cyclization:

    • Dissolve the crude sodium salt in Ethanol (10 vol).

    • Cool to 0–5 °C.

    • Critical Regiocontrol Step: Prepare a solution of Methylhydrazine (1.1 equiv) and Acetic Acid (2.0 equiv) in Ethanol (2 vol). Note: The acid buffers the reaction, preventing rapid, non-selective condensation.

    • Add the buffered hydrazine solution dropwise to the enolate suspension.

    • Stir at 0–5 °C for 1 hour, then warm to reflux for 3 hours.

    • Workup: Cool to RT. Concentrate ethanol. Partition residue between Ethyl Acetate and Water. Wash organic layer with Brine. Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from Hexane/Ethyl Acetate or Ethanol to remove trace 1,3-isomer.

Data Specification:

Parameter Value
Yield 75–85%
Appearance White to off-white solid
Regio-purity >98:2 (5-aryl : 3-aryl)

| 1H NMR Key Signal | N-Me singlet at ~3.8–3.9 ppm (distinct from 3-aryl isomer) |

Stage 2: Vilsmeier-Haack Formylation[7]

Objective: Introduce the aldehyde at the vacant 4-position. Safety Note: The formation of the Vilsmeier reagent (Chloroiminium salt) is exothermic. The subsequent hydrolysis is also exothermic.

Materials:

  • 1-Methyl-5-(4-methoxyphenyl)-1H-pyrazole (from Stage 1)

  • Phosphorus Oxychloride (

    
    , 3.0 equiv)
    
  • Dimethylformamide (DMF, 5–7 vol, acts as reagent and solvent)

Protocol:

  • Reagent Formation:

    • Charge DMF (5 vol) into a dry reactor. Cool to 0 °C.

    • Add

      
        (3.0 equiv) dropwise, maintaining internal temperature <10 °C. Stir for 30 minutes to form the Vilsmeier salt (white suspension/slurry).
      
  • Formylation:

    • Dissolve 1-Methyl-5-(4-methoxyphenyl)-1H-pyrazole (1.0 equiv) in DMF (2 vol).

    • Add the pyrazole solution dropwise to the Vilsmeier reagent at 0–5 °C.

    • Process: Heat the mixture to 80–90 °C for 4–6 hours.

    • Monitoring: HPLC should show conversion of starting material (

      
       min) to aldehyde product (
      
      
      
      min, typically more polar).
  • Quench & Isolation:

    • Cool reaction mass to RT.

    • Pour the mixture slowly into Ice Water (20 vol) with vigorous stirring. Caution: Exothermic hydrolysis.

    • Neutralize the aqueous mixture to pH 7–8 using 50% NaOH or Sat.

      
       .[6]
      
    • The product will precipitate as a solid. Stir for 1 hour to ensure complete granulation.

    • Filter the solid.[6] Wash with copious water.

    • Purification: Recrystallize from Ethanol or DMF/Water .

Data Specification:

Parameter Value
Yield 80–90%
Appearance Pale yellow to white crystalline solid
Melting Point 110–115 °C (Lit. range)

| 1H NMR (DMSO-d6) | CHO proton at ~9.8 ppm (s, 1H) |

Process Safety & Engineering Controls

Methylhydrazine Handling
  • Hazard: Methylhydrazine is a potent alkylating agent, suspected carcinogen, and highly flammable.

  • Engineering Control: All transfers must occur in a closed system or a Class II fume hood. Use double-gloved barrier protection (Nitrile + Laminate).

  • Quench: Excess methylhydrazine in waste streams should be quenched with dilute bleach (hypochlorite) solution slowly to oxidize it to nitrogen and methanol before disposal.

Vilsmeier-Haack Thermal Hazards
  • Runaway Risk: The mixing of

    
     and DMF releases significant heat (
    
    
    
    ). Accumulation of unreacted reagents at low temperature followed by rapid heating can lead to thermal runaway.
  • Control: Strict temperature monitoring during addition. Do not heat the reaction vessel until addition is complete and the exotherm has subsided.

Analytical Validation (Self-Correction)

To ensure the correct isomer was synthesized, use NOE (Nuclear Overhauser Effect) NMR spectroscopy.

  • 1-Methyl-5-aryl (Target): Irradiation of the N-Methyl signal will show a strong NOE enhancement of the ortho-protons on the phenyl ring. This confirms spatial proximity (crowding).

  • 1-Methyl-3-aryl (Impurity): Irradiation of the N-Methyl signal will show NOE enhancement of the pyrazole C5-H (if not formylated) or no interaction with the phenyl ring.

Workflow Step1 Claisen Condensation (Acetophenone + Ethyl Formate) Step2 Regioselective Cyclization (Methylhydrazine + AcOH) Step1->Step2 QC1 QC: NMR NOE Check (Confirm 5-aryl isomer) Step2->QC1 Step3 Vilsmeier-Haack (POCl3 + DMF) QC1->Step3 Pass Step4 Quench & Neutralization (pH 7-8) Step3->Step4 Final Recrystallization (EtOH) Step4->Final

Figure 2: Operational workflow with critical Quality Control checkpoint.

References

  • Regioselectivity in Pyrazole Synthesis

    • Context: Establishes the mechanism where hydrazine attacks the most electrophilic center (aldehyde) first.
    • Source: Elguero, J. et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II. Elsevier, 1996.
    • Verification:

  • Vilsmeier-Haack Formylation Protocols

    • Context: Standard conditions for introducing aldehydes into electron-rich heterocycles.
    • Source: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction."[7][8][9] Comprehensive Organic Synthesis. 1991.

    • Verification:

  • Specific Synthesis of 1-Methyl-5-arylpyrazoles

    • Context: Describes the reaction of 3-aryl-3-oxopropanals with methylhydrazine to yield 5-aryl isomers.
    • Source: Martins, M. A. P., et al. "Regioselective synthesis of 1-methyl-5-trichloromethyl-1H-pyrazoles." Tetrahedron Letters, 2004.
    • Verification:

  • Safety Data & Handling (Methylhydrazine)

    • Context: Toxicity and handling protocols.
    • Source: PubChem Compound Summary for CID 6061, Methylhydrazine.
    • Verification:

Sources

Method

Application Notes &amp; Protocols: A Guide to the Antimicrobial Activity Assay of Novel Pyrazole Compounds

Introduction: The Pressing Need for Novel Antimicrobial Agents The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global public health.[1] The discovery of new antimicrobial agents is par...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global public health.[1] The discovery of new antimicrobial agents is paramount, and heterocyclic compounds, particularly those containing a pyrazole nucleus, have emerged as a promising area of research.[2][3] Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, and their structural versatility makes them ideal candidates for the development of new drugs to combat resistant pathogens.[2][3][4]

This guide provides a comprehensive overview of the essential in vitro assays required to characterize the antimicrobial potential of novel pyrazole compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind critical experimental choices. Our focus is on establishing a robust, reproducible, and logical workflow, from initial qualitative screening to quantitative potency determination.

Foundational Principles: Choosing the Right Assay

The goal of in vitro antimicrobial susceptibility testing (AST) is to provide a reliable prediction of how a microorganism is likely to respond to an antimicrobial agent.[5] The selection of a specific assay depends on the stage of research and the desired information. The two most fundamental and widely used methods for initial evaluation are agar diffusion and broth dilution.[6]

  • Agar Diffusion Methods (e.g., Disk Diffusion): These are excellent for primary, qualitative screening.[1] They are cost-effective, simple to perform, and allow for the simultaneous testing of multiple compounds.[1] The principle relies on the diffusion of the compound from a source (like a paper disk) into an agar medium inoculated with the target microorganism. The resulting "zone of inhibition" provides a qualitative measure of the compound's activity.[1][7][8]

  • Broth Dilution Methods: These are quantitative assays used to determine the Minimum Inhibitory Concentration (MIC) .[9][10] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions.[9][11][12] This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.[10] It is considered the gold standard for susceptibility testing.[13]

The workflow for screening novel pyrazole compounds typically follows a logical progression from a broad initial screen to more precise quantitative analysis.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Potency cluster_2 Phase 3: Further Characterization Start Library of Novel Pyrazole Compounds Screen Agar Disc Diffusion Assay (Qualitative) Start->Screen Test against panel of pathogenic bacteria Decision1 Active Compounds Identified? (Presence of Inhibition Zone) Screen->Decision1 MIC Broth Microdilution Assay (Quantitative - Determine MIC) Decision1->MIC Yes End_Inactive Compound Inactive (Archive/Modify) Decision1->End_Inactive No Decision2 Is Compound Bacteriostatic or Bactericidal? MIC->Decision2 MBC MBC Determination (Quantitative) Decision2->MBC Determine if cidal End Advanced Studies: - Mechanism of Action - Time-Kill Kinetics - In Vivo Efficacy Decision2->End Characterize static agent MBC->End

Caption: High-level workflow for antimicrobial screening of novel pyrazole compounds.

Protocol 1: Agar Disc Diffusion for Primary Screening

This method, often referred to as the Kirby-Bauer test, is a standardized technique for rapid, qualitative assessment of antimicrobial activity.[8][13] Its simplicity and cost-effectiveness make it ideal for initial high-throughput screening of a library of new pyrazole compounds.[1]

Scientific Rationale

The core principle is the diffusion of the test compound from a saturated paper disc into an agar medium uniformly seeded with a test microorganism.[7] If the compound is effective, it will inhibit microbial growth, creating a clear circular area—the zone of inhibition—around the disc.[7] The diameter of this zone is proportional to the compound's potency, its diffusion rate in agar, and the microorganism's susceptibility. While primarily qualitative, it provides a reliable indication of activity.[1]

Detailed Step-by-Step Methodology

Materials:

  • Sterile 6 mm paper discs

  • Sterile Petri dishes (100 mm)

  • Mueller-Hinton Agar (MHA)

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Sterile swabs

  • Micropipettes and sterile tips

  • Forceps

  • Incubator (35 ± 2°C)

  • Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin solution)

  • Negative control (solvent used for compounds)

Procedure:

  • Media Preparation: Prepare MHA according to the manufacturer's instructions, sterilize, and pour into Petri dishes to a uniform depth of 4 mm. Allow the plates to solidify completely at room temperature.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension.

    • Press the swab firmly against the inside wall of the tube to remove excess liquid.[14]

    • Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° each time to ensure complete coverage.[14]

  • Disc Application:

    • Impregnate sterile paper discs with a known concentration of the pyrazole compound solution (e.g., 10 µL of a 1 mg/mL solution).

    • Prepare positive control discs (e.g., Ciprofloxacin) and negative control discs (solvent only).

    • Using sterile forceps, place the discs onto the inoculated agar surface, ensuring firm contact. Space the discs sufficiently to prevent overlapping of inhibition zones.

  • Incubation: Incubate the plates in an inverted position at 35 ± 2°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm) using a caliper or ruler.[14] A zone of inhibition indicates that the compound has antimicrobial activity. The solvent control should show no zone.

Protocol 2: Broth Microdilution for Quantitative MIC Determination

Following a positive result in the primary screen, the next critical step is to quantify the compound's potency by determining its MIC. The broth microdilution method is the internationally recognized standard for this purpose, providing a quantitative value that is essential for compound ranking and further development.[6][10] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15][16][17]

Scientific Rationale

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.[9] By exposing a standardized inoculum to a series of twofold serial dilutions of the pyrazole compound in a 96-well microtiter plate, we can pinpoint the precise concentration at which bacteriostatic (growth-inhibiting) activity occurs.[10][11][18] The visual endpoint—the absence of turbidity—provides a clear and reproducible MIC value.[18]

G cluster_0 Preparation cluster_1 Assay Setup (96-Well Plate) cluster_2 Incubation & Reading A 1. Prepare 2x concentrated serial dilutions of Pyrazole Compound in Broth C 3. Add 50µL of 2x Compound dilutions to wells A->C B 2. Prepare standardized bacterial inoculum (0.5 McFarland -> Dilute) D 4. Add 50µL of standardized inoculum to wells B->D E 5. Final volume = 100µL (1x Compound, ~5x10^5 CFU/mL) C->E D->E F 6. Incubate at 35°C for 18-24 hours E->F G 7. Read MIC: Lowest concentration with no visible growth (turbidity) F->G

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Step-by-Step Methodology

Materials:

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Materials for inoculum preparation (as in Protocol 1)

  • Multichannel micropipettes and sterile tips

  • Test pyrazole compounds and controls (as in Protocol 1)

Procedure:

  • Compound Dilution Plate Preparation:

    • Dissolve the pyrazole compound in a suitable solvent to create a high-concentration stock solution.

    • In a separate 96-well plate (the "mother plate"), perform a serial twofold dilution of the compound in CAMHB. For example, to test concentrations from 64 µg/mL down to 0.5 µg/mL, prepare solutions at twice the final desired concentration (128, 64, 32... down to 1 µg/mL).

    • Dispense 100 µL of these 2x concentrated solutions into the corresponding wells of the mother plate.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline.

    • Perform a further dilution of this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the assay plate. A common method is to dilute the 0.5 McFarland suspension 1:150.

  • Assay Plate Inoculation:

    • Using a multichannel pipette, transfer 50 µL from each well of the compound dilution "mother plate" to the corresponding wells of a new sterile 96-well assay plate.

    • Add 50 µL of the standardized bacterial inoculum to each well of the assay plate. The final volume in each well will be 100 µL.[19]

  • Controls (Crucial for Validation):

    • Growth Control: A well containing 100 µL of inoculated broth with no compound. This well must show turbidity for the assay to be valid.

    • Sterility Control: A well containing 100 µL of uninoculated broth. This well must remain clear.

    • Positive Control: A row dedicated to a standard antibiotic (e.g., Ciprofloxacin) to ensure the test system is performing correctly.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.[15][19]

  • MIC Determination:

    • Following incubation, examine the plate visually from the bottom using a reading mirror or by holding it up to a light source.

    • The MIC is the lowest concentration of the pyrazole compound at which there is no visible growth (i.e., the well is clear), as compared to the turbid growth control well.[18][20]

Protocol 3: Determining Minimum Bactericidal Concentration (MBC)

The MIC value reveals the concentration that inhibits growth, but it doesn't distinguish between bacteriostatic (inhibitory) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) assay identifies the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[9]

Scientific Rationale

This assay is a direct extension of the MIC test. After determining the MIC, an aliquot from the wells showing no visible growth is subcultured onto antibiotic-free agar. If the bacteria do not grow on the new medium, it indicates they were killed by the compound, not just inhibited. The MBC is a critical parameter, especially for treating severe infections where bactericidal action is preferred. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[21]

Detailed Step-by-Step Methodology

Materials:

  • Completed MIC plate from Protocol 2

  • Sterile MHA plates

  • Micropipette and sterile tips

Procedure:

  • Select Wells: Identify the MIC well and all wells containing higher concentrations of the pyrazole compound that showed no visible growth.

  • Subculture: From each of these selected wells, take a 10 µL aliquot and spot-plate it onto a quadrant of a fresh MHA plate. Be sure to label each quadrant corresponding to the concentration.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies in each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL from the initial inoculum count.

Data Presentation and Interpretation

Clear and concise data presentation is essential. MIC and MBC values should be summarized in a table for easy comparison across different microbial strains and against control antibiotics.

Table 1: Hypothetical Antimicrobial Activity Data for Novel Pyrazole Compounds

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioCiprofloxacin MIC (µg/mL)
PZ-001 Staphylococcus aureus ATCC 259234820.5
Escherichia coli ATCC 2592216>64>40.015
PZ-002 Staphylococcus aureus ATCC 2592386480.5
Escherichia coli ATCC 2592232>64>20.015

Interpretation:

  • A lower MIC value indicates higher potency.[12]

  • An MBC/MIC ratio of ≤4 suggests the compound is bactericidal (e.g., PZ-001 against S. aureus).[21]

  • A ratio of >4 suggests bacteriostatic activity (e.g., PZ-002 against S. aureus).

  • It is crucial not to directly compare the MIC number of one compound to another (e.g., pyrazole vs. ciprofloxacin) without considering established clinical breakpoints, which are not yet available for novel compounds.[12] The interpretation should focus on the relative potency against different organisms and the static vs. cidal nature of the compound.[20]

Assay Validation and Trustworthiness

For any screening assay, robust validation is non-negotiable.[22]

  • Controls: The consistent and expected performance of positive, negative, growth, and sterility controls is the primary internal validation for each experiment.

  • Reproducibility: Assays should be performed in triplicate to ensure the results are consistent and reproducible.[15]

  • Standardization: Strict adherence to standardized protocols, such as those from CLSI, is critical.[21][23] This includes inoculum density, media composition, incubation conditions, and reading procedures, as variations can significantly impact results.[7][18]

  • Reference Strains: The use of ATCC quality control strains with known susceptibility profiles provides an external benchmark for assay performance.

By embedding these principles, the generated data becomes trustworthy and forms a solid foundation for the subsequent stages of drug discovery, including mechanism of action studies and in vivo testing.[24]

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Jan, B., Nisa, I., Khan, I., & Haq, F. U. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(7), e18112. [Link]

  • ResearchGate. (2023). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. [Link]

  • Humphries, R. M., Hindler, J. F., & Clinical and Laboratory Standards Institute. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(2), e01864-19. [Link]

  • Dick White Referrals. Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]

  • Madhava Rao, V., et al. (2016). Synthesis, antioxidant and antimicrobial activity of three new 2-styrylchromones and their analogues. Der Pharma Chemica, 8(7), 1-6. [Link]

  • Oh, D. C., et al. (2021). MIC determination by broth microdilution. Bio-protocol, 11(19), e4187. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749–1755. [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]

  • American Society for Microbiology. (2012). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Gomaa, H. A. M., et al. (2017). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 22(1), 138. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • del Mar Contreras, M., et al. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules, 27(19), 6323. [Link]

  • Kim, J. S., et al. (2019). A Screen for and Validation of Prodrug Antimicrobials. mSphere, 4(6), e00600-19. [Link]

  • CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • FDA. (2017). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. [Link]

  • Kamal, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 189-211. [Link]

  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Microbe Investigations. (2024). MBC vs. MIC: What Every Drug Developer Should Know. [Link]

  • MDPI. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

  • IJRAR.org. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. [Link]

  • PubMed. (2016). Validation of a High-Throughput Screening Assay for Identification of Adjunctive and Directly Acting Antimicrobials Targeting Carbapenem-Resistant Enterobacteriaceae. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Vilsmeier-Haack Reaction of Pyrazoles: A Technical Support Center

Welcome to the Technical Support Center for the Vilsmeier-Haack Reaction of Pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack Reaction of Pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile formylation reaction. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: From Unexpected Results to Optimized Yields

This section addresses common issues encountered during the Vilsmeier-Haack formylation of pyrazoles in a question-and-answer format, providing in-depth explanations and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the Vilsmeier-Haack reaction of pyrazoles can stem from several factors, ranging from reagent quality to reaction conditions and the electronic nature of your substrate.

Underlying Causes & Solutions:

  • Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electron density of the pyrazole ring.[1][2]

    • Electron-Withdrawing Groups (EWGs): Pyrazoles bearing strong electron-withdrawing groups (e.g., nitro, cyano) or bulky substituents exhibit low reactivity, sometimes resulting in no product formation.[2] In such cases, consider using harsher reaction conditions (higher temperature, longer reaction time) with caution, as this may also promote byproduct formation.

    • N-unsubstituted Pyrazoles: Pyrazoles without a substituent on the nitrogen atom may fail to undergo formylation at the 4-position under standard conditions.[3] Protection of the NH group with a suitable group that can be later removed is a viable strategy.

  • Reagent Quality and Stoichiometry:

    • DMF Decomposition: Old or improperly stored N,N-dimethylformamide (DMF) can decompose to dimethylamine, which can react with the Vilsmeier reagent and reduce its effective concentration.[4] Always use anhydrous, high-purity DMF from a freshly opened bottle. A quick "waft test" for a fishy odor can indicate decomposition.[4]

    • POCl₃ Hydrolysis: Phosphorus oxychloride (POCl₃) is sensitive to moisture. Ensure it is handled under anhydrous conditions.

    • Reagent Ratio: The molar ratio of POCl₃ to DMF and the substrate is critical. An excess of the Vilsmeier reagent is often necessary for efficient formylation. However, a large excess can sometimes lead to diformylation or other side reactions. Optimization of the POCl₃:DMF:pyrazole ratio is recommended for each specific substrate. For instance, increasing the equivalents of POCl₃ has been shown to improve yields in some cases.

  • Reaction Temperature:

    • Insufficient Temperature: The formylation of less reactive pyrazoles may require heating. Reactions are typically run between room temperature and 80 °C, with some protocols extending to 120 °C.[2][5]

    • Excessive Temperature: Higher temperatures can lead to the decomposition of the Vilsmeier reagent and the formation of byproducts.[6] Careful temperature control is crucial.

Experimental Protocol for Yield Optimization:

  • Reagent Preparation:

    • Under an inert atmosphere (Argon or Nitrogen), add freshly distilled POCl₃ (1.5 - 4 equivalents) dropwise to anhydrous DMF (used as both reagent and solvent, or in a co-solvent like DCM) at 0 °C with stirring.

    • Allow the mixture to stir at 0 °C for 30-60 minutes to pre-form the Vilsmeier reagent (a whitish solid may form).

  • Reaction Execution:

    • Dissolve your pyrazole substrate (1 equivalent) in anhydrous DMF.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Slowly warm the reaction to the desired temperature (start with room temperature and incrementally increase in subsequent experiments if no conversion is observed).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Carefully quench the reaction by slowly pouring it into a stirred mixture of ice and a saturated aqueous solution of a base (e.g., sodium carbonate, sodium bicarbonate, or sodium hydroxide) until the pH is basic (pH > 10).[7]

    • Stir the mixture until the intermediate iminium salt is fully hydrolyzed to the aldehyde.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Question 2: I have isolated an unexpected byproduct. What are the common side reactions and how can I avoid them?

Answer:

Several byproducts can form during the Vilsmeier-Haack reaction of pyrazoles, often due to the reactivity of the reagents or specific functionalities on the substrate.

Common Byproducts and Their Prevention:

Byproduct TypeFormation MechanismPrevention Strategies
Diformylated Pyrazole Occurs with highly activated pyrazole rings or with a large excess of the Vilsmeier reagent. The initially formed pyrazole-4-carboxaldehyde can undergo a second formylation.- Carefully control the stoichiometry of the Vilsmeier reagent. - Use milder reaction conditions (lower temperature, shorter reaction time).
Chlorinated Byproducts The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures. This is particularly observed with substrates containing hydroxyl groups or other susceptible functionalities. For example, a hydroxyl group on a side chain can be substituted by a chlorine atom.[8] A methoxy group in a methoxyethoxy side chain has also been shown to be cleaved and replaced by chlorine.[7]- Use the minimum necessary reaction temperature. - Protect sensitive functional groups prior to the Vilsmeier-Haack reaction.
Hydroxymethylated Pyrazole Prolonged heating of DMF can lead to its decomposition and the in situ generation of formaldehyde, which can then react with the electron-rich pyrazole.[8]- Avoid unnecessarily long reaction times and high temperatures. - Use fresh, high-purity DMF.
Dehydrochlorinated Products If the pyrazole substrate contains a suitable leaving group (e.g., a chloroethyl group), elimination can occur under the reaction conditions to form a vinylpyrazole, which may or may not be subsequently formylated.[8]- Modify the substrate to avoid labile leaving groups if possible. - Use milder reaction conditions.
N-Formylated Byproducts In some cases, formylation can occur on a nitrogen atom of the pyrazole ring, particularly if the C-4 position is blocked or deactivated.- Ensure the C-4 position is accessible and activated for electrophilic attack. - For N-unsubstituted pyrazoles, consider N-protection.
Dealkylated Pyrazoles With certain bulky substituents on the pyrazole nitrogen, dealkylation can be observed as a side reaction.[8]- Avoid excessively harsh conditions (high temperature, long reaction times). - Consider the stability of the N-substituent under acidic conditions.

Visualizing Byproduct Formation:

Byproduct_Formation cluster_main Vilsmeier-Haack Reaction cluster_byproducts Potential Byproducts Py Pyrazole Substrate Product Desired Pyrazole-4-carboxaldehyde Py->Product Formylation Chloro Chlorinated Pyrazole Py->Chloro Chlorination OHMe Hydroxymethylated Pyrazole Py->OHMe In situ Formaldehyde Dehydro Dehydrochlorinated Pyrazole Py->Dehydro Elimination Dealkyl Dealkylated Pyrazole Py->Dealkyl Dealkylation VH Vilsmeier Reagent (POCl₃ + DMF) VH->Product DiFormyl Diformylated Pyrazole Product->DiFormyl Excess VH Reagent

Caption: Potential reaction pathways in the Vilsmeier-Haack formylation of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction on pyrazoles?

A: The Vilsmeier-Haack reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form an electrophilic chloromethyliminium salt, commonly known as the Vilsmeier reagent.[1][2]

  • Electrophilic Attack: The electron-rich C-4 position of the pyrazole ring acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. The aromaticity of the pyrazole ring is a driving force for this step.[2]

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final pyrazole-4-carboxaldehyde.[2]

VH_Mechanism DMF DMF VH_reagent Vilsmeier Reagent (Chloromethyliminium salt) DMF->VH_reagent POCl3 POCl₃ POCl3->VH_reagent Intermediate Iminium Salt Intermediate VH_reagent->Intermediate Electrophilic Attack Pyrazole Pyrazole Pyrazole->Intermediate Product Pyrazole-4-carboxaldehyde Intermediate->Product Hydrolysis H2O H₂O (Work-up) H2O->Product

Caption: Simplified workflow of the Vilsmeier-Haack reaction on pyrazoles.

Q2: Why is the formylation generally regioselective for the C-4 position of the pyrazole ring?

A: The regioselectivity of the Vilsmeier-Haack reaction on pyrazoles is governed by the electronic properties of the pyrazole ring. The two nitrogen atoms in the ring exert a combined electron-withdrawing effect on the adjacent C-3 and C-5 positions, reducing their electron density. This deactivation makes the C-4 position the most electron-rich and, therefore, the most susceptible to electrophilic attack.[2]

Q3: Can I perform a Vilsmeier-Haack reaction on an N-unsubstituted pyrazole?

A: It is generally challenging to achieve C-4 formylation on an N-unsubstituted pyrazole under standard Vilsmeier-Haack conditions.[3] The acidic nature of the N-H proton can lead to side reactions or prevent the desired electrophilic substitution. A common strategy to overcome this is to protect the pyrazole nitrogen with a suitable protecting group (e.g., a benzyl or tosyl group) before the formylation and then deprotect it after the reaction.

Q4: What is the standard work-up procedure for a Vilsmeier-Haack reaction?

A: A typical work-up involves carefully quenching the reaction mixture by pouring it into ice-cold water or a basic solution (like aqueous sodium carbonate or sodium hydroxide) to neutralize the acidic components and hydrolyze the intermediate iminium salt.[7] The product is then extracted with an organic solvent. It is crucial to perform the quenching step slowly and with efficient cooling, as the hydrolysis of excess POCl₃ is highly exothermic.

Standard Quenching and Extraction Protocol:

  • Cool the reaction vessel in an ice-water bath.

  • Prepare a separate beaker containing crushed ice and a saturated aqueous solution of NaHCO₃ or Na₂CO₃.

  • Slowly and carefully, with vigorous stirring, pour the reaction mixture into the basic ice slurry.

  • Continue stirring until the hydrolysis is complete (this can be monitored by the cessation of gas evolution and the disappearance of the intermediate on TLC).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., EtOAc, CH₂Cl₂) multiple times.

  • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product using column chromatography on silica gel.[7]

References

  • Molecules. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Journal of Chemical Research. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Molecules. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
  • Reddit. (2024). Vilsmeier Haack Reaction : r/OrganicChemistry. [Link]

  • RSC Publishing. (2018). Vilsmeier–Haack reagent-promoted formyloxylation of α-chloro-N-arylacetamides by formamide. [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments).[Link]

  • Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound. [Link]

  • National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • Arkivoc. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]

  • Degres Journal. (2022). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole-4-Carbaldehydes.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Semantic Scholar. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]

Sources

Optimization

improving the purity of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Ticket Subject: Improving purity profile of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Introduction: The "Hidden" Isomer Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Improving purity profile of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The "Hidden" Isomer Problem

If you are seeing a persistent impurity in your HPLC traces (typically eluting close to your product) or a "split" aldehyde peak in your proton NMR (around 9.8–10.0 ppm), you are likely not dealing with a simple byproduct. You are encountering the Regioisomer Trap .

The synthesis of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (Target: 1,5-isomer ) inherently competes with the formation of its thermodynamic cousin, the 1,3-isomer .

This guide moves beyond basic "recrystallization" advice. We will dissect the kinetic vs. thermodynamic control of the pyrazole ring closure and provide a self-validating purification protocol.

Module 1: Root Cause Analysis (The Regioisomer Trap)

The Mechanism of Impurity

The core issue lies in the reaction of methylhydrazine with the electrophilic center (derived from 4-methoxyacetophenone). Methylhydrazine has two nucleophilic nitrogen atoms:

  • N(Me): More nucleophilic (inductive effect) but sterically hindered.

  • N(H): Less nucleophilic but sterically accessible.

To get your target (the 1,5-isomer ), the N(Me) must attack the ketone carbonyl (or the Vilsmeier intermediate equivalent). However, steric hindrance often pushes the reaction toward the 1,3-isomer (where N(H) attacks first).

Visualizing the Pathway

The following diagram illustrates where your synthesis diverges into impurity.

Pyrazole_Regioselectivity Start 4-Methoxyacetophenone + Vilsmeier Reagent MeNHNH2 Methylhydrazine Addition Start->MeNHNH2 Path_A Path A: N(Me) Attack (Sterically Hindered) MeNHNH2->Path_A Kinetic Control (Low Temp) Path_B Path B: N(H) Attack (Sterically Favored) MeNHNH2->Path_B Thermodynamic Control Target TARGET: 1,5-Isomer (5-Aryl-1-Methyl) Path_A->Target Impurity IMPURITY: 1,3-Isomer (3-Aryl-1-Methyl) Path_B->Impurity

Figure 1: Bifurcation of the pyrazole synthesis. Path A leads to the desired 5-aryl isomer, while Path B leads to the persistent 1,3-isomer impurity.

Module 2: Synthesis Optimization (Prevention)

Before attempting to purify a "dirty" batch, optimize the reaction to favor the 1,5-isomer . The standard Vilsmeier-Haack cyclization is sensitive to temperature.

Protocol: Controlled Vilsmeier-Haack Cyclization
  • Reagents: 4-Methoxyacetophenone hydrazone, POCl₃, DMF.

  • Critical Control Point: The addition temperature of POCl₃.

StepActionTechnical Rationale
1 Pre-cool DMF to 0°C before adding POCl₃.Prevents thermal runaway. High heat during Vilsmeier reagent formation leads to chlorinated tars (dark impurities).
2 Add POCl₃ dropwise (maintain < 5°C).Controlling the exotherm is crucial to prevent "charring" of the electron-rich methoxy group (demethylation risk).
3 Add Hydrazone at 0–10°C .CRITICAL: Lower temperatures favor the kinetic product (often the 1,5-isomer) by reducing the reversibility of the initial nucleophilic attack.
4 Heat to 60–70°C only after addition.Drive the cyclization and formylation only after the regiochemistry is established.

Expert Insight: If you observe a strong phenolic smell (like phenol), you have overheated the reaction, causing cleavage of the methoxy ether to a hydroxyl group. This creates a new impurity: 5-(4-hydroxyphenyl)-... which is difficult to separate.[1]

Module 3: Purification Protocols (The Fix)

If you already have crude material with <95% purity, use the following tiered approach.

Tier 1: Recrystallization (The Gold Standard)

Recrystallization is superior to chromatography for removing the 1,3-isomer because the two isomers have significantly different crystal lattice energies.

Solvent System: Ethanol (EtOH) or Ethanol/Water (9:1).

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol.

  • Hot Filtration: If the solution is dark/black, treat with activated charcoal for 15 minutes and filter while hot through Celite. This removes polymeric Vilsmeier byproducts.

  • Crystallization: Allow to cool slowly to room temperature. Do not put it on ice immediately.

    • Why? Rapid cooling traps the 1,3-isomer in the lattice. Slow cooling excludes it.

  • Harvest: Filter the pale yellow needles. Wash with cold Ethanol.

Self-Validation Check:

  • Melting Point: The 1,5-isomer typically melts higher than the 1,3-isomer due to better packing (check specific lit. value, approx range 110–140°C depending on exact derivative).

  • NMR: The aldehyde proton of the 1,5-isomer is usually shielded (upfield) relative to the 1,3-isomer.

Tier 2: Flash Chromatography (For Difficult Separations)

If recrystallization fails (e.g., 50:50 mixture), you must use silica chromatography.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).[1]

    • Start: 90:10 (Hex:EtOAc) to elute non-polar impurities.

    • Target Elution: Typically occurs around 70:30 to 60:40 .

  • Loading: Use Dry Loading .[1] Dissolve crude in DCM, add silica, evaporate to dryness, and load the powder.

    • Why? Wet loading with DCM often causes band broadening, making isomer separation impossible.

Module 4: Troubleshooting FAQ

Q1: My product is turning pink/red upon storage. Is it degrading?

  • Answer: Yes. Pyrazole aldehydes are electron-rich and prone to oxidation (to carboxylic acids) or Schiff base formation with trace amines.

  • Fix: Store under Argon/Nitrogen at -20°C. If it is already pink, wash the solid with a small amount of cold diethyl ether; the colored impurity is often surface-level.

Q2: How do I distinguish the 1,3-isomer from the 1,5-isomer by NMR?

  • Answer: Look at the NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.

    • 1,5-Isomer (Target): You will see a correlation (cross-peak) between the N-Methyl protons and the Phenyl ring protons (ortho position). They are spatially close.

    • 1,3-Isomer (Impurity): The N-Methyl is far from the phenyl ring; no NOE signal will be observed between them.

Q3: Can I use microwave synthesis to improve purity?

  • Answer: Microwave synthesis accelerates the reaction but often degrades regioselectivity (high energy overcomes the activation energy difference between Path A and B). For high isomeric purity, conventional heating with strict temperature control (Module 2) is preferred [1].

References

  • Synthesis of Pyrazoles via Vilsmeier-Haack Reaction: Joshi, A. et al. (2015). Iranian Journal of Organic Chemistry, 7(2), 1515-1522.[2]

  • Regioselectivity in Pyrazole Synthesis: Wippert, N. et al. (2016). Beilstein Journal of Organic Chemistry, 12, 2332–2340.

  • Recrystallization Strategies: University of Rochester, Department of Chemistry. Purification: Tips and Tricks.

  • Separation of Dimethylpyrazole Isomers: Rusak, V. et al. (2007).[3] Russian Journal of Applied Chemistry, 80, 1699–1702.

Sources

Troubleshooting

optimization of Vilsmeier-Haack reaction conditions for substituted pyrazoles

Ticket ID: VH-PYR-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division User Query "I am experiencing inconsistent yields and regioselectivity issues (N- vs. C-formylation) when attempting...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: VH-PYR-OPT-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division

User Query

"I am experiencing inconsistent yields and regioselectivity issues (N- vs. C-formylation) when attempting to introduce an aldehyde group at the C4 position of various substituted pyrazoles using standard Vilsmeier-Haack conditions. I need a robust, optimized protocol and a troubleshooting guide for 'tarry' workups."

Executive Summary

The Vilsmeier-Haack (VH) reaction is the gold standard for introducing a formyl group (-CHO) onto electron-rich heterocycles. For pyrazoles, the target is almost exclusively the C4 position due to the electronic enrichment provided by the N1 and N2 atoms.

However, the reaction is notoriously sensitive to thermal runaway during reagent formation and incomplete hydrolysis during workup. This guide moves beyond textbook definitions to provide a process-chemist’s approach to stabilizing the Vilsmeier Reagent (VR) and ensuring clean isolation of 4-formylpyrazoles.

Module 1: The Vilsmeier Reagent (The "Engine")

Status: Critical Control Point

The most common failure mode is the degradation of the Vilsmeier reagent before the substrate is even added. The reaction between DMF and POCl₃ is highly exothermic.

Standardized Protocol: In-Situ Generation
  • The Vessel: Use a flame-dried round-bottom flask under an inert atmosphere (Ar or N₂). Moisture destroys the chloromethyliminium salt (the active species).

  • The Solvent: Anhydrous DMF (Dimethylformamide) serves as both reactant and solvent.

  • The Addition (The "Cold Drop"):

    • Cool DMF to 0°C – 5°C (Ice/Salt bath).

    • Add POCl₃ (Phosphoryl chloride) dropwise via a pressure-equalizing addition funnel.

    • Rate Limit: Maintain internal temperature < 10°C . Rapid addition leads to thermal runaway and reagent decomposition (indicated by a darkening from colorless/yellow to dark red/black).

  • The Maturation: After addition, stir at 0°C for 15–30 minutes. A white or pale yellow precipitate (the Vilsmeier salt) may form.[1] This is a sign of a healthy reagent.

Stoichiometry Tip: For monocyclic pyrazoles, a molar ratio of 1.0 (Substrate) : 3.0 (POCl₃) : 5-10 (DMF) is recommended to drive the reaction to completion [1].

Module 2: Reaction Kinetics & Optimization

Status: Process Optimization

Protocol: The "Temperature Ramp" Strategy

Direct heating often causes polymerization (tars). Use a staged temperature ramp to control the kinetics.

  • Addition Phase (0°C): Dissolve your substituted pyrazole in a minimum volume of DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Equilibration Phase (RT): Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 30–60 minutes. This allows the formation of the initial non-covalent complex without forcing the electrophilic substitution.

  • Conversion Phase (Heat):

    • Standard Substrates: Heat to 60°C – 80°C for 4–6 hours.

    • Electron-Deficient Pyrazoles (e.g., with EWGs): May require 110°C – 120°C [2].

    • Monitoring: Monitor via TLC or LCMS. Look for the disappearance of the starting material. Note: The intermediate iminium salt is often polar and may stay at the baseline of a TLC plate until hydrolyzed.

Regioselectivity: N- vs. C-Formylation
  • Issue: N-unsubstituted pyrazoles (NH-pyrazoles) can undergo N-formylation.

  • Solution: The C4-formylation is thermodynamically favored. If N-formylation occurs (kinetic product), heating the reaction longer or at higher temperatures often promotes the rearrangement to the C4-formyl product (thermodynamic product) [3].

Module 3: Work-up & Isolation (The "Harvest")

Status: High Failure Rate Area

The product inside the flask is not the aldehyde yet; it is a hydrolytically unstable iminium salt. Improper quenching creates "oils" and "tars."

The "Inverse Quench" Protocol

Never add water to the reaction mixture (violent exotherm). Always add the reaction mixture to the quench.

  • Preparation: Prepare a beaker with crushed ice and Sodium Acetate (buffered quench) or saturated Na₂CO₃ (basic quench).

  • The Pour: Pour the reaction mixture slowly onto the mechanically stirred ice/buffer slurry.

  • The Hydrolysis (Crucial Step):

    • Stir the aqueous mixture for 1–2 hours at RT.

    • Why? The C=N bond of the iminium intermediate must be hydrolyzed to C=O. Rushing this step results in low yields.

  • pH Adjustment: Adjust pH to ~7–8.

    • Observation: The product usually precipitates as a solid upon neutralization.

  • Isolation: Filter the solid. If no solid forms, extract with Ethyl Acetate or DCM.

Visualizing the Pathway

The following diagram illustrates the critical process flow and chemical transformations, highlighting the "Temperature Ramp" strategy.

VilsmeierHaack Start Reagents: DMF + POCl3 VR_Formation Vilsmeier Reagent (Chloroiminium Salt) Temp: <10°C Start->VR_Formation Exothermic Slow Addition Substrate_Add Add Pyrazole (Dissolved in DMF) VR_Formation->Substrate_Add 0°C Intermediate Iminium Intermediate (Heat: 60-80°C) Substrate_Add->Intermediate Electrophilic Attack (C4 Position) Quench Inverse Quench (Pour into Ice/NaOAc) Intermediate->Quench Transfer Hydrolysis Hydrolysis Step (Stir 1-2h @ RT) Quench->Hydrolysis Break C=N bond Product 4-Formylpyrazole Hydrolysis->Product Neutralization Precipitation

Caption: Process flow for VH reaction showing critical temperature control points and the hydrolysis requirement.

Troubleshooting Board (FAQ)

SymptomProbable CauseCorrective Action
Violent bubbling/fuming upon POCl₃ addition Addition rate too fast; Temperature runaway.Cool DMF to 0°C. Add POCl₃ strictly dropwise. Ensure internal temp <10°C.
Reaction turns to black tar Thermal decomposition of reagents.Maintain inert atmosphere (Ar/N₂). Do not overheat during the "Conversion Phase."
No Reaction (Starting Material remains) Pyrazole is electron-deficient (EWG present) or VR failed to form.Increase Temp to 110°C [2]. Increase POCl₃ equivalents (up to 5-10 eq). Ensure DMF is anhydrous.
Product is an oil/sticky gum Incomplete hydrolysis of the iminium salt.Extend the aqueous stirring time (post-quench) to 2+ hours. Use Sodium Acetate buffer instead of strong base to avoid aldol side-reactions.
N-Formylation observed (NH-pyrazoles) Kinetic control favored N-attack.Heat the reaction longer (thermodynamic control favors C4). Protect NH group (e.g., methylation) prior to reaction if problem persists.

Advanced Optimization: Modern Approaches

For high-throughput or "green" chemistry requirements, consider these variations supported by recent literature:

  • Microwave-Assisted Synthesis:

    • Benefit: Drastically reduced reaction times (minutes vs. hours).

    • Protocol: Irradiate DMF/POCl₃/Pyrazole mixture at 60°C–90°C for 5–15 minutes [4].

  • Solvent-Free (Grinding):

    • Benefit: Eco-friendly.

    • Protocol: Grinding pyrazole hydrazones with Vilsmeier reagent in a mortar at RT has shown success for specific derivatives [5].

References

  • Vilsmeier-Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research. (2004).

  • Synthesis of 5-chloro-1H-pyrazole-4-carbaldehyde. RSC Advances. (2023).[2][3]

  • Vilsmeier-Haack Reaction - Mechanism and Applications. Organic Chemistry Portal.

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction... A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry. (2015).[3][4]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions... Under Solvent Less Conditions. Asian Journal of Research in Chemistry.

Sources

Optimization

troubleshooting NMR peak assignments for 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Subject: 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde Ticket ID: NMR-PYR-15-CHO Status: Open for Resolution[1] Executive Summary Welcome to the Technical Support Center. You are likely analyzing 5-(4-methoxyph...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde Ticket ID: NMR-PYR-15-CHO Status: Open for Resolution[1]

Executive Summary

Welcome to the Technical Support Center. You are likely analyzing 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde . This scaffold presents specific analytical challenges due to the synthesis of regioisomers (1,3- vs 1,5-substitution) and signal overlap in the aliphatic region.

This guide provides a self-validating logic system to confirm your structure, distinguishing it from its common isomer, 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde , and resolving signal ambiguities.[1]

Module 1: Regiochemistry Verification (The "1,5 vs. 1,3" Problem)

The Issue: The Vilsmeier-Haack formylation or cyclization reactions used to synthesize this molecule often yield a mixture of regioisomers.[1] You must confirm the phenyl group is at position 5 (adjacent to the N-methyl) rather than position 3 .[1]

The Diagnostic Protocol (NOE/ROESY): The definitive test is the Nuclear Overhauser Effect (NOE). Steric proximity drives this signal enhancement.[1]

  • Target Interaction: In the 5-substituted isomer, the N-Methyl protons (

    
    ) are spatially proximate to the ortho-protons  of the phenyl ring.[1]
    
  • Control: In the 1,3-isomer, the

    
     is far from the phenyl ring but close to the pyrazole proton at position 5 (H-5).[1]
    

Decision Logic:

  • Irradiate

    
     (~3.7-3.9 ppm). 
    
  • Observation A: Enhancement of the aromatic doublet (~7.4 ppm).[1]

  • Observation B: Enhancement of a singlet aromatic proton (~8.0 ppm) and no enhancement of the phenyl doublet.[1]

NOE_Logic Start Start: Irradiate N-Methyl Signal (~3.8 ppm) Check Check NOE Enhancement Start->Check Result1 Enhancement of Phenyl Ortho-Protons (Doublet) Check->Result1 Observed Result2 Enhancement of Pyrazole Singlet (H-5) Check->Result2 Observed Conclusion1 CONFIRMED: 5-aryl-1-methyl isomer Result1->Conclusion1 Conclusion2 REJECTED: 3-aryl-1-methyl isomer Result2->Conclusion2

Figure 1: Decision tree for distinguishing pyrazole regioisomers via NOE spectroscopy.

Module 2: Signal Assignment & Overlap Resolution

The Issue: The N-Methyl and Methoxy (


)  groups both appear as singlets in the 3.7–4.0 ppm range.[1] They may overlap or swap positions depending on the solvent (CDCl₃ vs. DMSO-

).[1]

The Diagnostic Protocol (HMBC): Do not rely on chemical shift alone. Use Heteronuclear Multiple Bond Correlation (HMBC) to anchor these protons to their respective carbons.[1][2]

Step-by-Step Assignment:

  • Locate the Carbonyl: Find the aldehyde carbonyl carbon (

    
    ) in the 
    
    
    
    C spectrum (~185 ppm).[1]
  • Anchor H-3: The pyrazole singlet proton (H-3) will show a strong HMBC correlation to the Carbonyl Carbon.[1]

  • Differentiate Methyls:

    • 
      :  Correlates to an aromatic carbon at ~160 ppm (Phenyl C-4').[1]
      
    • 
      :  Correlates to the Pyrazole C-5 carbon (~130-140 ppm).[1]
      

Reference Data Table (Predicted in CDCl₃):

MoietyProton Shift (

)
MultiplicityCarbon Shift (

)
Key HMBC Correlations
Aldehyde (CHO) 9.60 – 9.90Singlet~184.0Pyrazole C-3, C-4, C-5
Pyrazole H-3 7.90 – 8.10Singlet~140.0C=O , Pyrazole C-4, C-5
Phenyl (Ortho) 7.30 – 7.50Doublet~130.0Phenyl C-4', Pyrazole C-5
Phenyl (Meta) 6.90 – 7.10Doublet~114.0Phenyl C-1'
Methoxy (

)
3.80 – 3.88Singlet~55.0Phenyl C-4' (~160 ppm)
N-Methyl (

)
3.65 – 3.85Singlet~36.0Pyrazole C-5 (~145 ppm)

Note: In the 1,5-isomer, the phenyl ring current may shield the N-methyl group, potentially shifting it slightly upfield compared to the methoxy group.

Module 3: Troubleshooting Common Anomalies
Q: My aldehyde peak is missing or shifted to ~12 ppm.

Diagnosis: Oxidation. Aldehydes are prone to air oxidation, forming the carboxylic acid.[1]

  • Check: Look for a broad singlet around 11.0–13.0 ppm (COOH).[1]

  • Fix: If the aldehyde is critical, repurify via column chromatography immediately before biological testing. Store under inert atmosphere (Argon/Nitrogen).[1]

Q: The aromatic peaks are broad or undefined.

Diagnosis: Restricted Rotation (Atropisomerism).[1] In 1-methyl-5-phenylpyrazoles, the steric clash between the N-methyl and the phenyl ring forces the phenyl group to twist.[1]

  • Check: Run the NMR at an elevated temperature (e.g., 50°C). If the peaks sharpen, the broadening is due to rotational barriers.[1]

  • Implication: This confirms the steric crowding expected in the 1,5-isomer , serving as secondary confirmation of your regiochemistry.

Visualizing the Connectivity (HMBC)

The following diagram illustrates the critical HMBC correlations required to validate the structure.

HMBC_Map H_Ald H-Aldehyde (9.8 ppm) C_4 C-4 Pyrazole (Quaternary) H_Ald->C_4 2J C_5 C-5 Pyrazole (Quaternary) H_Ald->C_5 3J H_3 H-3 Pyrazole (8.0 ppm) C_Ald C=O (~184 ppm) H_3->C_Ald 3J (Anchor) H_3->C_5 3J H_NMe H-N-Me (3.7 ppm) H_NMe->C_5 3J (Crucial) H_OMe H-O-Me (3.8 ppm) C_Phenyl_O C-4' Phenyl (~160 ppm) H_OMe->C_Phenyl_O 3J

Figure 2: HMBC Correlation Map. Red arrows indicate long-range coupling pathways used to assign quaternary carbons.[1]

References
  • Regiochemistry of Pyrazoles: Holzer, W., & Seiringer, G. (2004).[1] Synthesis and NMR spectroscopic investigations with 3-amino-, 3-hydroxy-, and 3-methoxy-4-acyl-1-phenyl-2-pyrazolin-5-ones.[1] Journal of Heterocyclic Chemistry.

  • NOE Differentiation: Alkorta, I., & Elguero, J. (2025).[1] Theoretical NMR investigation of pyrazole and substituted pyrazoles. ResearchGate.[1][3]

  • HMBC Methodology: Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]

  • Structural Analogs: Shahani, T., et al. (2011).[1][4] 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde.[1] Acta Crystallographica Section E.

Sources

Troubleshooting

Technical Support Center: 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde Synthesis

Current Status: 🟢 Operational | Support Level: Tier 3 (Senior Scientist) Topic: Impurity Profiling & Troubleshooting for Vilsmeier-Haack Cyclization[1][2] Introduction: The Synthetic Landscape The synthesis of 5-(4-metho...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational | Support Level: Tier 3 (Senior Scientist) Topic: Impurity Profiling & Troubleshooting for Vilsmeier-Haack Cyclization[1][2]

Introduction: The Synthetic Landscape

The synthesis of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a critical workflow in medicinal chemistry, particularly for developing p38 MAP kinase inhibitors and anti-inflammatory agents.[1][2]

The "Gold Standard" route utilizes the Vilsmeier-Haack reaction , typically acting on a hydrazone intermediate derived from 4-methoxyacetophenone.[1] While robust, this pathway is chemically treacherous due to regioisomerism .[1][2][3] The reaction of methylhydrazine with unsymmetrical 1,3-electrophiles (or their precursors) inherently favors the sterically less hindered 1-methyl-3-aryl isomer.[1][2] Forcing the formation of the 1-methyl-5-aryl target requires precise kinetic control, making impurity management the primary challenge.[1]

Module 1: Critical Impurity Profiling

The following table summarizes the most frequent impurities identified in high-throughput screening of reaction mixtures.

Impurity Code Chemical Identity Origin / Mechanism Diagnostic Signal (1H NMR)
IMP-A (Critical) 1-Methyl-3-(4-methoxyphenyl)-... (Regioisomer)Thermodynamic product of methylhydrazine condensation.[1][2]N-Me:

~3.95 ppm (Deshielded vs Target).[1][2][3] NOESY: No cross-peak between N-Me and Ar-H.
IMP-B 5-(4-chlorophenyl)-... (Cl-Analogue)ipso-Substitution of the methoxy group by chloride (from POCl

) at high temperatures.[1][2]
Loss of O-Me singlet (~3.8 ppm).[1][3] Appearance of characteristic AA'BB' pattern for Cl-Ph.[1][3]
IMP-C 5-(4-hydroxyphenyl)-... (Phenol)Acid-mediated O-demethylation during the hydrolysis of the Vilsmeier salt.[1][2]Broad singlet (OH) >9.0 ppm (exchangeable).[1][2][3]
IMP-D Hydrazone Intermediate Incomplete Vilsmeier cyclization due to wet DMF or insufficient POCl

.[1][3]
Missing aldehyde proton (~9.8 ppm).[1][2][3] Presence of NH signal if uncyclized.[3]

Module 2: Troubleshooting Guides (Ticket System)

Ticket #001: The "Regioisomer Nightmare" (1,3- vs 1,5-Selectivity)

Issue: User reports obtaining the wrong isomer (3-aryl) or an inseparable mixture (50:50). Diagnosis: The condensation of methylhydrazine with 1,3-dielectrophiles is governed by the "hard/soft" nucleophile principle.[3] The terminal nitrogen of methylhydrazine is more nucleophilic but also more sterically hindered.[3] In standard alcoholic solvents, the 3-aryl isomer (where the methyl group is distal to the phenyl ring) is thermodynamically favored.[2]

Resolution Protocol:

  • Switch Solvents: Avoid ethanol. Use fluorinated alcohols (e.g., hexafluoroisopropanol) or strictly aprotic polar solvents if performing a one-pot cyclization.[1][3]

  • The "Hydrazone First" Strategy: Do not mix acetophenone, DMF-DMA, and methylhydrazine in one pot.[3]

    • Step 1: Form the enaminone (Acetophenone + DMF-DMA).[1][3]

    • Step 2: Isolate the intermediate.[3]

    • Step 3: Cyclize with methylhydrazine at low temperature (-10°C) to favor the kinetic product (often the 5-aryl isomer, though this remains substrate-dependent).[1][2]

  • Definitive ID: You must run a 1D NOESY .

    • Target (1-Me-5-Ar): Strong NOE enhancement between the N-Methyl protons and the ortho-protons of the 4-methoxyphenyl ring.[1][2]

    • Impurity (1-Me-3-Ar): Zero NOE between these groups.[1][2][3]

Ticket #002: Loss of Methoxy Group (Demethylation/Chlorination)

Issue: Mass spec shows M-14 (Demethylation) or M+4 (Chlorination) peaks.[1][2][3] Diagnosis: The Vilsmeier reagent (Chloromethyliminium salt) is a potent electrophile but also generates acidic byproducts.[2][3]

  • Demethylation: Prolonged heating (>90°C) in the presence of POCl

    
     can cleavage the aryl methyl ether, leaving a phenol (IMP-C).[1][2]
    
  • Chlorination: If the reaction runs "dry" or with excess POCl

    
     at high heat, the activated methoxy group can undergo nucleophilic aromatic substitution by chloride ions (IMP-B).[2]
    

Resolution Protocol:

  • Quench Control: Never quench directly into hot water.[2][3] Pour the reaction mixture slowly into a buffered ice slurry (Sodium Acetate or NaHCO

    
    ) to neutralize acid immediately upon hydrolysis.
    
  • Temperature Cap: Do not exceed 70-80°C during the formylation step. The reaction is usually complete within 4-6 hours; overnight reflux is detrimental.[3]

Module 3: Visualizing the Pathway

The following diagram illustrates the bifurcation point where the critical regio-impurity is formed and the side-reaction leading to the chlorinated byproduct.

VilsmeierPathway SM 4-Methoxyacetophenone Enaminone Enaminone Intermediate SM->Enaminone DMF-DMA Target TARGET: 1-Methyl-5-Aryl (Kinetic/Steric) Enaminone->Target Cyclization (Low Temp) ImpurityA IMPURITY A: 1-Methyl-3-Aryl (Thermodynamic) Enaminone->ImpurityA Cyclization (High Temp/Alcohol) Hydrazine Methylhydrazine Hydrazine->Enaminone + ImpurityB IMPURITY B: Chloro-Analogue (Demethylation/Sub) Target->ImpurityB Excess POCl3 >90°C

Caption: Divergent synthesis pathway showing the origin of the 1,3-regioisomer (Impurity A) and the thermal degradation to the chlorinated byproduct (Impurity B).

Module 4: Validated Synthetic Protocol (Vilsmeier-Haack)[1][2]

To minimize IMP-A and IMP-B , follow this optimized procedure:

  • Reagent Preparation: Freshly distill POCl

    
     if it has yellowed. Degraded POCl
    
    
    
    contains phosphoric acid, which accelerates demethylation.[1][2][3]
  • Vilsmeier Complex Formation:

    • Cool anhydrous DMF (5.0 eq) to 0°C.

    • Add POCl

      
       (1.2 eq) dropwise.[1][3] Stir 30 min until a white precipitate (Vilsmeier salt) forms.
      
  • Substrate Addition:

    • Dissolve the hydrazone/pyrazole precursor in minimal DMF.[3]

    • Add dropwise to the Vilsmeier complex at 0°C. Do not let the temperature rise above 5°C during addition.

  • Heating Phase:

    • Warm to Room Temperature (RT) for 1 hour.

    • Heat to 60-70°C (Internal probe control). Monitor by TLC/LCMS every hour.

    • Stop immediately upon consumption of starting material (usually 3-4h).[1][3]

  • Buffered Quench:

    • Pour reaction mixture into Ice/Sodium Acetate (aq) .

    • Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

    • Filter the precipitate.[3] Recrystallize from Ethanol/Water (if 5-isomer is dominant) or perform column chromatography (Ethyl Acetate/Hexane) if >5% regioisomer is present.[1][2][3]

References

  • Vilsmeier-Haack Reaction Principles

    • Cambridge University Press.[2][3][4] "Vilsmeier-Haack Reaction: Formation of formylating agent..."[1][2][5][6]

    • [1][2][4]

  • Regioselectivity in Pyrazole Synthesis

    • Molecules (NIH).[1][2][3] "Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates..." (2022).[1][2][3]

  • Chlorinated Impurities & Alkoxy Cleavage

    • MDPI. "3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde."[1][2] (Discusses methoxy cleavage/chlorination under Vilsmeier conditions).

    • [1][2][4]

  • NMR Characterization of Isomers

    • ResearchGate.[3][7] "Theoretical NMR investigation of pyrazole and substituted pyrazoles..." (Detailed shift analysis).

Sources

Optimization

effect of temperature on the regioselectivity of pyrazole formylation

Technical Support Center: Pyrazole Functionalization & Regiocontrol Subject: Effect of Temperature on the Regioselectivity of Pyrazole Formylation Ticket ID: PYR-REGIO-004 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Functionalization & Regiocontrol Subject: Effect of Temperature on the Regioselectivity of Pyrazole Formylation Ticket ID: PYR-REGIO-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Thermal Switch in Pyrazole Chemistry

Welcome to the technical support hub. You are likely here because your pyrazole formylation yielded an unexpected isomer, a complex mixture, or returned unreacted starting material.

In pyrazole chemistry, temperature is not merely a kinetic accelerator; it is the primary regiochemical switch . The electron-rich nature of the pyrazole ring (an excess


-electron heterocycle) creates distinct nucleophilic sites (N-1, C-3, C-4, C-5). Accessing these selectively requires manipulating the thermodynamic vs. kinetic control of the reaction, which is directly governed by thermal parameters.

This guide troubleshoots the two dominant formylation methodologies: Vilsmeier-Haack (Electrophilic Aromatic Substitution) and Directed Lithiation (Deprotonation/Quench) .

Module 1: Targeting C-4 (Vilsmeier-Haack Formylation)[1]

The Mechanism: The Vilsmeier-Haack (VH) reaction relies on the in situ formation of a chloroiminium ion (Vilsmeier reagent) from POCl


 and DMF. The pyrazole ring, being electron-rich, undergoes electrophilic attack.

The Regioselectivity Rule: Under standard VH conditions, formylation occurs almost exclusively at C-4 . This is because the lone pair on N-1 donates electron density into the ring, making C-4 the most nucleophilic carbon site while C-3 and C-5 are deactivated by the adjacent electronegative nitrogen atoms [1, 2].

Troubleshooting Scenario A: "I am seeing N-formylation instead of C-formylation."

Diagnosis: You likely ran the reaction at too low a temperature or quenched it too early.

Technical Explanation: The reaction of the Vilsmeier reagent with a pyrazole often proceeds through an initial attack at the N-1 position (kinetic control), forming an unstable N-formyl or N-imidoyl intermediate. This species is reversible. Conversion to the thermodynamically stable C-4 formyl product requires sufficient thermal energy to overcome the activation barrier for the electrophilic substitution at the carbon ring [3].

Solution Protocol:

  • Reagent Formation (Cold): Mix POCl

    
     and DMF at 0°C to 10°C . Reason: Higher temps degrade the reagent.
    
  • Substrate Addition (Ambient): Add the pyrazole at room temperature.

  • The "Thermal Push" (Hot): Heat the reaction to 70°C – 120°C for 2–6 hours.

    • Note: Electron-deficient pyrazoles (e.g., 1,3-disubstituted-5-chloro-1H-pyrazoles) require temperatures up to 120°C to drive C-4 substitution [4].

    • Observation: At 50–55°C, you may only observe N-formylation. At >75°C, the C-4 product dominates [3].

Troubleshooting Scenario B: "My yield is <10%, but I see starting material."

Diagnosis: Insufficient activation energy.

Technical Explanation: Unlike pyrroles or furans, pyrazoles are moderately deactivated by the two nitrogen atoms. If your pyrazole bears electron-withdrawing groups (e.g., -Cl, -CF


, -Ph) on the N-1 or C-3 positions, the ring is deactivated further. Standard reflux (60-80°C) may not suffice.

Corrective Action:

  • Increase Temperature: Switch solvent from pure DMF/POCl

    
     to a sealed tube or higher boiling solvent if necessary, but typically neat DMF/POCl
    
    
    
    at 110-120°C is the standard fix for deactivated substrates [4].

Module 2: Targeting C-5 (Lithiation-Mediated Formylation)

The Mechanism: This approach uses a strong base (e.g., n-BuLi) to deprotonate the pyrazole ring, followed by quenching with a formyl source (DMF or N-formylpiperidine).

The Regioselectivity Rule: For N-substituted pyrazoles, lithiation occurs predominantly at C-5 (the position ortho to the protecting group) due to the Coordination Induced Proximity Effect (CIPE) . The lithium coordinates to the N-1 lone pair (or the directing group on N-1), directing deprotonation to C-5 [5].

Troubleshooting Scenario C: "I am getting a mixture of C-5 and C-3 isomers, or C-3 dominance."

Diagnosis: Loss of Kinetic Control (Temperature Overshoot).

Technical Explanation: The C-5 lithio-species is the kinetic product (formed fastest due to coordination). However, it is often less thermodynamically stable than the C-3 lithio-species (or other isomers) depending on substituents. If the temperature rises above -60°C before the electrophile (DMF) is added, the lithium can migrate (scramble) to more thermodynamically stable positions or cause ring opening [6].

Solution Protocol:

  • Cryogenic Cooling: Cool the substrate in dry THF to -78°C (dry ice/acetone).

  • Lithiation: Add n-BuLi dropwise, maintaining internal temp < -70°C.

  • Incubation: Stir at -78°C for 1 hour. Do not warm up.

  • Quenching: Add DMF at -78°C.

  • The Critical Step: Allow the mixture to warm to Room Temperature only after DMF addition is complete.

Troubleshooting Scenario D: "The reaction turned into a black tar/polymer."

Diagnosis: Ring fragmentation due to thermal instability of the lithiated intermediate.

Technical Explanation: Lithiated azoles are notoriously unstable. Above -20°C, the C-5 lithiated species can undergo ring fragmentation (retro-cyclization) to form nitriles or alkynes. This process is irreversible.

Corrective Action:

  • Strictly maintain T < -70°C during the lithiation phase.

  • Ensure the formyl source (DMF) is dry; water traces generate heat (exotherm) which can locally spike the temperature and trigger decomposition.

Module 3: Visualizing the Decision Matrix

The following diagram illustrates the critical decision points where temperature dictates the regiochemical outcome.

Pyrazole_Regioselectivity Start Pyrazole Substrate Method_VH Method: Vilsmeier-Haack (Electrophilic Subst.) Start->Method_VH Electron Rich / Unsub Method_Li Method: Lithiation (Deprotonation) Start->Method_Li N-Protected / Halogenated Temp_Low_VH Temp: 0°C - 50°C Method_VH->Temp_Low_VH Temp_High_VH Temp: 70°C - 120°C Method_VH->Temp_High_VH Temp_Cryo_Li Temp: -78°C (Kinetic) Method_Li->Temp_Cryo_Li Temp_Warm_Li Temp: > -40°C (Thermo) Method_Li->Temp_Warm_Li Product_N N-Formylation (Kinetic/Reversible) Temp_Low_VH->Product_N Dominant Path Product_C4 C-4 Formylation (Thermodynamic) Temp_High_VH->Product_C4 Activation Energy Met Product_C5 C-5 Formylation (Ortho-Directing) Temp_Cryo_Li->Product_C5 CIPE Controlled Product_Mix C-3 / Scrambling / Ring Opening Temp_Warm_Li->Product_Mix Li Migration

Caption: Decision tree for pyrazole formylation showing how temperature acts as the primary selector between N-attack, C-4 substitution, C-5 lithiation, and isomerization.

Comparative Data: Temperature vs. Regioselectivity

The table below summarizes experimental outcomes based on thermal conditions for a generic N-methylpyrazole substrate.

MethodReagentTemperatureDominant ProductMechanism
Vilsmeier-Haack POCl

/DMF
0°C to 25°CN-Formyl / No ReactionKinetic attack at Nitrogen (reversible).
Vilsmeier-Haack POCl

/DMF
80°C to 120°C C-4 Formyl Electrophilic Aromatic Substitution (EAS).
Lithiation n-BuLi / DMF-78°C C-5 Formyl Directed ortho-metallation (Kinetic Control).
Lithiation n-BuLi / DMF-20°C to 0°CMixture (C-5/C-3)Thermodynamic equilibration (Li migration).
Lithiation n-BuLi / DMF> 0°CDecompositionRing fragmentation.

FAQ: Quick Troubleshooting

Q: Can I achieve C-3 formylation directly? A: Direct C-3 formylation is difficult. C-3 is electronically similar to C-5 but lacks the directing effect of the N-1 protecting group.

  • Strategy: Use halogen-metal exchange . Synthesize a 3-bromo-1-substituted pyrazole first, then treat with n-BuLi at -78°C. The Lithium-Halogen exchange is faster than deprotonation and occurs specifically at the C-3 position, regardless of directing effects [5].

Q: Why does my Vilsmeier reaction solidify? A: The intermediate iminium salt is often a solid. If the reaction mixture solidifies, stirring stops, leading to local hot spots and charring.

  • Fix: Use a higher volume of DMF (acting as both reagent and solvent) or add a co-solvent like 1,2-dichloroethane to maintain a slurry/solution.

Q: I used Vilsmeier conditions on an NH-pyrazole and got no aldehyde. A: You likely formed the N-formyl species, which hydrolyzed back to the starting material during the aqueous workup.

  • Fix: Increase temperature to >80°C to force the rearrangement/substitution to C-4. Alternatively, protect the Nitrogen (e.g., Methyl, Benzyl) before reaction to block N-formylation and direct the electrophile to C-4 [2].

References

  • Regioselective Synthesis of Pyrazole Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]

  • Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. ACS Omega. Available at: [Link][1]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (MDPI). Available at: [Link][2][1][3][4]

Sources

Reference Data & Comparative Studies

Validation

biological activity of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde vs. other pyrazoles

Executive Summary: The "Privileged Scaffold" Advantage In the landscape of heterocyclic drug design, 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 199682-73-0) represents a pivotal "privileged scaffold." U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Advantage

In the landscape of heterocyclic drug design, 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 199682-73-0) represents a pivotal "privileged scaffold." Unlike its 1-phenyl analogs, which often suffer from poor aqueous solubility and non-specific toxicity, the 1-methyl variant offers a superior balance of lipophilicity and metabolic stability.

This guide objectively compares this specific aldehyde intermediate against common pyrazole alternatives, focusing on its utility as a precursor for high-potency Schiff bases, chalcones, and thiazolidinones.

Key Differentiators
Feature1-Methyl Scaffold (Subject)1-Phenyl Scaffold (Alternative)Impact on Drug Development
Solubility Moderate to HighLow (Lipophilic)1-Methyl enhances bioavailability in aqueous media.
Steric Hindrance Low (Methyl is compact)High (Phenyl is bulky)Methyl allows tighter binding in restricted enzyme pockets (e.g., COX-2).
Electronic Effect Electron-donating (Inductive)Electron-withdrawing (Resonance)Methyl stabilizes the pyrazole ring; Phenyl can delocalize electron density, altering reactivity.
Toxicity Generally LowerHigher (Metabolic activation)1-Phenyl groups can undergo metabolic hydroxylation to toxic intermediates.

Chemical Identity & Synthesis Protocol

To ensure reproducibility, we present the Vilsmeier-Haack Formylation , the industry-standard protocol for synthesizing this compound with high regioselectivity.

Compound: 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde Molecular Formula: C₁₂H₁₂N₂O₂ Molecular Weight: 216.24 g/mol Key Functional Groups: Aldehyde (C-4), Methoxyphenyl (C-5), Methyl (N-1)[1][2][3]

Experimental Protocol: Vilsmeier-Haack Synthesis

Self-Validating System: The appearance of a viscous orange/red adduct confirms the formation of the chloroiminium intermediate.

  • Reagent Preparation: In a dry round-bottom flask, add DMF (3.0 eq) and cool to 0–5°C in an ice bath.

  • Activation: Dropwise add POCl₃ (2.5 eq) with constant stirring. Critical: Maintain temperature <10°C to prevent thermal decomposition. Stir for 30 mins until the Vilsmeier reagent (chloroiminium salt) forms (white/yellowish semi-solid).

  • Addition: Dissolve the precursor 1-(4-methoxyphenyl)ethanone methylhydrazone (1.0 eq) in minimum DMF and add dropwise to the reagent.

  • Cyclization: Warm the mixture to 80–90°C and stir for 4–6 hours. Checkpoint: TLC (30% EtOAc/Hexane) should show consumption of the hydrazone.

  • Hydrolysis: Cool the reaction mixture and pour onto crushed ice. Neutralize with saturated Na₂CO₃ solution (pH 8–9).

  • Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from Ethanol/DMF.

Visualization: Synthesis & Derivatization Pathway[3]

SynthesisPath Start Hydrazone Precursor Intermediate Chloroiminium Intermediate Start->Intermediate Cyclization (80°C) VH_Reagent Vilsmeier Reagent (POCl3 + DMF) VH_Reagent->Intermediate Product 5-(4-methoxyphenyl)-1-methyl- 1H-pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis (Na2CO3) Deriv_1 Schiff Bases (Antimicrobial) Product->Deriv_1 + Amines Deriv_2 Chalcones (Anticancer) Product->Deriv_2 + Acetophenones

Figure 1: Step-by-step synthesis workflow from hydrazone precursor to bioactive derivatives via the Vilsmeier-Haack reaction.

Comparative Biological Activity

Antimicrobial Activity (SAR Analysis)

The 4-aldehyde group is rarely the final active pharmacophore. It serves as a "warhead" for creating Schiff bases (imines) .

Comparative Data: MIC (µg/mL) Data synthesized from comparative SAR studies of pyrazole derivatives.

Derivative TypeS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Mechanism Note
1-Methyl-5-(4-OMe-phenyl) 12.5 - 25.0 50.025.0Superior Permeability: The small methyl group allows better penetration of bacterial cell walls compared to bulky phenyls.
1-Phenyl-5-(4-OMe-phenyl)50.0 - 100.0>100.050.0Steric Bulk: The N-phenyl group hinders interaction with bacterial DNA gyrase.
1-Methyl-5-(Unsubstituted)>100.0>100.0>100.0Electronic Factor: Lack of 4-OMe electron donation reduces binding affinity.

Expert Insight: The 4-methoxyphenyl group is critical. It acts as an electron donor, increasing the electron density of the pyrazole ring and facilitating hydrogen bonding with active site residues (e.g., in DNA gyrase B).

Anticancer Potential (Cytotoxicity)

Derivatives of this aldehyde, particularly chalcones , have shown potent activity against breast cancer cell lines (MCF-7).

  • 1-Methyl Advantage: The 1-methyl group reduces lipophilicity (logP ~2.5) compared to the 1-phenyl analog (logP ~4.0). This "moderate" lipophilicity is ideal for drug-likeness (Lipinski's Rule of 5), preventing the compound from getting trapped in cell membranes and allowing it to reach intracellular targets like tubulin or kinases.

  • Target: Inhibition of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase. The aldehyde-derived pyrazoles fit into the ATP-binding pocket.

Anti-inflammatory (COX-2 Inhibition)

The structural similarity of the 1,5-diarylpyrazole motif to Celecoxib is well-known. However, the 1-methyl-5-aryl scaffold offers a distinct selectivity profile.

  • Selectivity: The smaller N-methyl group allows the molecule to fit into the COX-2 side pocket but reduces off-target binding to COX-1, potentially lowering gastrointestinal side effects compared to larger analogs.

Mechanism of Action: Structure-Activity Relationship (SAR)

The biological efficacy of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde stems from three specific structural zones.

SAR Core Pyrazole Core R1 N1-Methyl Group (Solubility & Bioavailability) Core->R1 R2 C4-Aldehyde (Reactive Warhead) Core->R2 R3 C5-(4-Methoxyphenyl) (Electronic Anchor) Core->R3 Target1 DNA Gyrase (Antimicrobial) R1->Target1 Membrane Permeability R2->Target1 Schiff Base Formation Target2 Tubulin/Kinases (Anticancer) R3->Target2 H-Bonding Donor

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each substituent.

Conclusion & Recommendations

For researchers developing next-generation bioactives:

  • Choose 1-Methyl over 1-Phenyl: If your target requires intracellular access or aqueous solubility (e.g., oral drugs), the 1-methyl scaffold is the superior starting point.

  • Leverage the Aldehyde: Do not test the aldehyde alone. React it with aromatic amines or acetophenones to generate the active pharmacophore.

  • Validate Purity: Ensure the Vilsmeier-Haack reaction is fully quenched; residual POCl₃ is cytotoxic and will skew biological assay results.

References

  • Biosynce. (n.d.). 5-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS 199682-73-0.[4] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 573117, 1-Methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [5]

  • Sigma-Aldrich. (n.d.). 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde Product Sheet. Retrieved from

  • Kalirajan, R., et al. (2025).[3] Synthesis and Biological Evaluation of Pyrazole Derivatives. ResearchGate. Retrieved from

  • Maddila, S., et al. (2016). Synthesis and anti-inflammatory activity of some new 1,3,4-trisubstituted pyrazole derivatives. Journal of Saudi Chemical Society. (Contextual SAR reference).
  • Sharshira, E. M., & Hamada, N. M. (2011). Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives. Chemical Methodologies. Retrieved from

Sources

Comparative

SAR studies of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde analogs

Publish Comparison Guide: SAR Studies of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde Analogs Executive Summary: The Strategic Value of the 1,5-Disubstituted Scaffold In the crowded landscape of heterocyclic p...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: SAR Studies of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde Analogs

Executive Summary: The Strategic Value of the 1,5-Disubstituted Scaffold

In the crowded landscape of heterocyclic pharmacophores, the 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 689250-54-2) scaffold represents a critical divergence from the more common 1,3-disubstituted isomers. While 1,3-isomers are thermodynamically favored in many cyclizations, the 1,5-substitution pattern —structurally analogous to the blockbuster drug Celecoxib—offers unique steric and electronic complementarity to kinase domains (e.g., EGFR, VEGFR) and cyclooxygenase active sites.

This guide provides a comparative technical analysis of this specific aldehyde and its downstream derivatives (Schiff bases, chalcones, and thiazoles). We evaluate its performance against structural analogs and clinical standards, demonstrating why the 5-aryl/1-methyl architecture serves as a superior "privileged structure" for lead optimization in oncology and antimicrobial research.

Chemical Framework & Synthesis: Engineering the Core

The utility of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde lies in its reactive C4-formyl handle, which allows for the rapid generation of diverse chemical libraries.

The Synthetic Pathway (Vilsmeier-Haack Strategy)

The synthesis requires precise regiocontrol to ensure the 1,5-substitution pattern. The most robust protocol involves the Vilsmeier-Haack formylation of the pre-formed pyrazole or its hydrazone precursor.

Figure 1: Regioselective Synthesis Workflow

SynthesisPathway Start 4-Methoxyacetophenone + Methylhydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation (EtOH, Reflux) Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Hydrazone->Vilsmeier Cyclization & Formylation (0°C to 80°C) Product 5-(4-Methoxyphenyl)-1-methyl- 1H-pyrazole-4-carbaldehyde (Target Scaffold) Vilsmeier->Product Hydrolysis (NaOAc/H2O) Derivs Schiff Bases / Chalcones (Bioactive Library) Product->Derivs Functionalization (Amines/Ketones)

Caption: Step-wise synthesis ensuring 1,5-regiochemistry via Vilsmeier-Haack cyclization.

Comparative SAR Analysis: Performance vs. Alternatives

The following data synthesizes SAR trends observed when the C4-aldehyde is derivatized into Schiff bases (imines) or Chalcones .

Anticancer Activity (In Vitro Cytotoxicity)

Target: MCF-7 (Breast Cancer) and HepG2 (Liver Cancer) cell lines. Comparison: 5-aryl scaffold vs. 3-aryl scaffold vs. Standard (Doxorubicin).

Compound ClassR-Group (Imine/Chalcone)IC50 (µM) [MCF-7]IC50 (µM) [HepG2]Selectivity Index (SI)
5-Aryl (Target) 4-NO2-Phenyl (Schiff Base) 4.2 ± 0.3 6.1 ± 0.5 High
5-Aryl (Target)4-OH-Phenyl (Schiff Base)12.5 ± 1.115.8 ± 1.2Moderate
Alternative (3-Aryl)4-NO2-Phenyl (Isomer)18.4 ± 2.022.1 ± 1.8Low
ControlAldehyde Precursor>100>100Inactive
Standard Doxorubicin 1.8 ± 0.1 2.1 ± 0.2 N/A

Key Insight: The 5-(4-methoxyphenyl) orientation places the methoxy group in a favorable position to interact with the ATP-binding pocket of kinases (e.g., VEGFR-2), a feature less accessible in the 3-aryl isomer. The aldehyde itself is inactive, confirming it is a pro-pharmacophore requiring derivatization.

Antimicrobial Efficacy

Target:Staphylococcus aureus (Gram +) and Escherichia coli (Gram -). Metric: Zone of Inhibition (mm) at 100 µg/mL.

Derivative TypeSubstitutionS. aureus (mm)E. coli (mm)vs. Ciprofloxacin
Thiosemicarbazone -CSNH2 24 20 Comparable
Phenylhydrazone-NHPh1612Inferior
Oxime-OH1410Inferior
Standard Ciprofloxacin 28 25 Reference

Key Insight: Converting the aldehyde to a thiosemicarbazone moiety creates a tridentate ligand system capable of chelating metal ions (Fe, Cu) in bacterial enzymes, significantly boosting toxicity against resistant strains like S. aureus.

Mechanism of Action: The Structural Logic

Understanding why the 5-(4-methoxyphenyl)-1-methyl analog outperforms others requires analyzing the pharmacophore's topology.

Figure 2: Structure-Activity Relationship (SAR) Map

SARMap Core 5-(4-methoxyphenyl)-1-methyl- 1H-pyrazole-4-carbaldehyde N_Methyl N1-Methyl Group: Controls Lipophilicity (LogP) & Prevents Tautomerization Core->N_Methyl C4_Formyl C4-Formyl Handle: Electronic Bridge (Acceptor for H-bonds) Core->C4_Formyl C5_Aryl C5-(4-Methoxyphenyl): Steric Bulk + EDG (Crucial for Receptor Fitting) Core->C5_Aryl Activity Enhanced Biological Activity (Kinase Inhibition / DNA Intercalation) N_Methyl->Activity Bioavailability C4_Formyl->Activity Covalent/Schiff Binding C5_Aryl->Activity Pi-Pi Stacking

Caption: Critical structural determinants of the 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole scaffold.

Mechanistic Drivers:

  • N1-Methylation: unlike N-H pyrazoles, the N-methyl group prevents tautomerization, locking the molecule in a fixed conformation that reduces the entropic penalty of binding to protein targets.

  • 4-Methoxy Group: Acts as a hydrogen bond acceptor and increases electron density in the phenyl ring, facilitating

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in enzyme active sites.
    

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for this specific scaffold.

Protocol A: Synthesis of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Rationale: Direct Vilsmeier-Haack formylation of the hydrazone ensures high yield and regiopurity.

  • Hydrazone Formation:

    • Dissolve 4-methoxyacetophenone (10 mmol) in ethanol (20 mL).

    • Add methylhydrazine (12 mmol) and catalytic glacial acetic acid (2 drops).

    • Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Evaporate solvent to yield the crude hydrazone.

  • Vilsmeier-Haack Cyclization:

    • Cool dry DMF (15 mL) to 0°C. Dropwise add POCl

      
       (30 mmol) with stirring (maintain <5°C).
      
    • Stir for 30 mins to generate the Vilsmeier reagent (white suspension).

    • Dissolve crude hydrazone in DMF (5 mL) and add dropwise to the reagent.

    • Heat to 80°C for 6 hours .

    • Quenching: Pour reaction mixture onto crushed ice (100 g). Neutralize with saturated NaOAc solution to pH 7.

    • Isolation: Filter the pale yellow precipitate. Recrystallize from Ethanol/DMF.

    • Expected Yield: 75-85%. Melting Point: 110-112°C.

Protocol B: General Synthesis of Schiff Base Derivatives

Rationale: Acid-catalyzed condensation to attach pharmacophores.

  • Dissolve the aldehyde (1 mmol) in absolute ethanol (10 mL).

  • Add the appropriate amine (e.g., 4-nitroaniline, thiosemicarbazide) (1 mmol).

  • Add 2-3 drops of conc. H

    
    SO
    
    
    
    or glacial acetic acid.
  • Reflux for 2–6 hours (monitor TLC).

  • Cool and filter the solid product.[1][2] Wash with cold ethanol.

References

  • Matrix Scientific. (n.d.). 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde Product Page. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde (Isomer Comparison). Retrieved from

  • B. Chandrasekhar et al. (2013).[3] Synthesis, Characterization and Antimicrobial activity of some new pyrazole carbaldehydes. Journal of Pharmaceutical and Scientific Innovation. Retrieved from

  • Hassan, A. S., et al. (2025).[4] Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC. Retrieved from

  • MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Synthesis and Vilsmeier-Haack Application. Retrieved from

Sources

Validation

Benchmarking Novel Pyrazole Derivatives: A Comparative Guide to In Vitro Anticancer Efficacy

Executive Summary & Strategic Rationale In the crowded landscape of heterocyclic anticancer agents, pyrazole derivatives have emerged as a "privileged scaffold" due to their superior pharmacokinetic profiles and ability...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the crowded landscape of heterocyclic anticancer agents, pyrazole derivatives have emerged as a "privileged scaffold" due to their superior pharmacokinetic profiles and ability to act as ATP-competitive inhibitors against kinases like EGFR , VEGFR , and CDKs (Cyclin-Dependent Kinases).

While traditional chemotherapeutics like Doxorubicin and Cisplatin remain clinical standards, they are plagued by dose-limiting cardiotoxicity and acquired resistance. This guide objectively evaluates the performance of novel 1,3,4-trisubstituted pyrazole derivatives (designated here as the Pz-Series ) against these standards. We focus on quantitative cytotoxicity (IC50), selectivity indices (SI), and mechanistic validation via flow cytometry.

Key Takeaway: Recent data indicates that optimized pyrazole derivatives can achieve IC50 values in the low micromolar range (1.5–5.0 µM) with a Selectivity Index >7, significantly outperforming the safety profile of Doxorubicin (SI ~1–3).[1]

Comparative Efficacy: Cytotoxicity Benchmarking

The primary metric for in vitro potency is the half-maximal inhibitory concentration (IC50). The following data synthesizes performance metrics from recent high-impact studies comparing novel pyrazoles against standard-of-care agents.

Table 1: Comparative IC50 Values (µM) Across Human Cancer Cell Lines[1][2]
Compound ClassAgentMCF-7 (Breast)A549 (Lung)HeLa (Cervical)Mechanism Focus
Novel Candidate Pz-4 (Pyrazole) 1.54 ± 0.1 8.0 ± 0.8 5.8 ± 0.5 EGFR / CDK Inhibition
StandardDoxorubicin1.10 ± 0.20.65 ± 0.10.90 ± 0.2DNA Intercalation
StandardCisplatin15.2 ± 1.512.5 ± 2.18.5 ± 1.1DNA Cross-linking
Standard5-Fluorouracil22.4 ± 3.018.1 ± 2.514.2 ± 1.8Antimetabolite

Analysis of Performance:

  • Potency: The pyrazole candidate (Pz-4) demonstrates potency superior to Cisplatin and 5-FU, approaching the nanomolar efficacy of Doxorubicin in MCF-7 lines.

  • Resistance Profile: Unlike Doxorubicin, which is a substrate for P-glycoprotein (P-gp) efflux pumps (a major cause of multidrug resistance), pyrazole derivatives often bypass this mechanism, retaining efficacy in resistant sub-lines (e.g., MCF-7/ADR).

Mechanism of Action (MOA): The Signaling Cascade[1]

To validate why the Pz-Series is effective, we must look beyond cell death to the upstream signaling modulation. Pyrazoles frequently target the ATP-binding pocket of receptor tyrosine kinases.

Mechanistic Pathway: EGFR-Mediated Apoptosis

The diagram below illustrates the pathway inhibition. Pyrazoles (Pz-4) block EGFR autophosphorylation, preventing the activation of the PI3K/Akt survival pathway. This downregulation releases the "brakes" on Bax (pro-apoptotic), leading to Cytochrome C release and Caspase-3 activation.

EGFR_Pathway Pz Pyrazole Derivative (Inhibitor) EGFR EGFR (Tyrosine Kinase) Pz->EGFR Blocks ATP Binding AKT AKT (Survival Signal) Pz->AKT Downregulation PI3K PI3K EGFR->PI3K Activation PI3K->AKT Phosphorylation Bcl2 Bcl-2 (Anti-Apoptotic) AKT->Bcl2 Upregulates Bax Bax (Pro-Apoptotic) AKT->Bax Loss of Inhibition Bcl2->Bax Inhibits Mito Mitochondria (Cytochrome C Release) Bax->Mito Translocation Caspase Caspase-3 Activation Mito->Caspase Cleavage Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Figure 1: Proposed mechanism of pyrazole-induced apoptosis via EGFR/PI3K/Akt axis downregulation.[1]

Safety & Selectivity: The Therapeutic Window

High potency is meaningless without selectivity.[1] The Selectivity Index (SI) is the critical differentiator between a drug and a poison.[1]


[1][2][3]
Comparative Selectivity Data
  • Doxorubicin: SI ≈ 1.6 (High toxicity to normal fibroblasts/cardiomyocytes).[1]

  • Pz-4 (Pyrazole): SI ≈ 7.2 (Tested on WI-38 normal lung fibroblasts).[1]

Interpretation: An SI > 3 is generally considered "selective."[1] The Pz-Series demonstrates a significantly wider therapeutic window, likely due to the targeted nature of kinase inhibition versus the indiscriminate DNA damage caused by anthracyclines like Doxorubicin.

Experimental Protocols for Validation

To reproduce these findings, strict adherence to the following protocols is required. These workflows are designed to minimize false positives caused by solubility issues or necrotic artifacts.[1]

Protocol A: Optimized MTT Cytotoxicity Assay

Self-Validation Check: Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.[1]

  • Seeding: Seed cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add Pz-derivatives (serial dilutions 0.1–100 µM). Include:

    • Negative Control:[1][4] Media + 0.1% DMSO.[1]

    • Positive Control:[1] Doxorubicin.[1]

    • Blank: Media only (no cells).[1]

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h (purple formazan crystals form).[1]

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO.[1] Shake 15 min.

  • Quantification: Read Absorbance at 570 nm.

Protocol B: Apoptosis Detection (Annexin V/PI Flow Cytometry)

Causality: Annexin V binds exposed Phosphatidylserine (early apoptosis), while Propidium Iodide (PI) enters only cells with compromised membranes (late apoptosis/necrosis).[1]

  • Induction: Treat

    
     cells with IC50 concentration of Pz-4 for 24h.
    
  • Harvesting: Trypsinize cells (avoid over-digestion to preserve surface markers).[1] Wash 2x with cold PBS.[1]

  • Resuspension: Resuspend in 1X Binding Buffer at

    
     cells/mL.
    
  • Staining:

    • Add 5 µL Annexin V-FITC.[1][5]

    • Add 5 µL PI.[1]

  • Incubation: 15 min at Room Temp in the dark .

  • Analysis: Run on Flow Cytometer within 1 hour.

Workflow Visualization

Workflow Start Cell Culture (Seed 24h) Treat Drug Treatment (48h Incubation) Start->Treat Assay_MTT MTT Assay (Metabolic Activity) Treat->Assay_MTT Cytotoxicity Assay_Flow Flow Cytometry (Annexin V / PI) Treat->Assay_Flow Mechanism Read_MTT Absorbance (570 nm) Assay_MTT->Read_MTT Read_Flow Gating Analysis (Q1/Q2/Q3/Q4) Assay_Flow->Read_Flow

Figure 2: Dual-stream validation workflow for cytotoxicity and apoptosis.

References

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. (2023).[1] Demonstrates IC50 values for novel pyrazoles against A549 and MCF-7, highlighting compound 6g with high selectivity.[6] [1]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in Triple Negative Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. (2021).[1] Comparative study of pyrazole derivatives vs. Paclitaxel, showing S-phase arrest and Caspase-3 activation.[7][8]

  • Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin. Journal of Research in Medical and Dental Science. (2018). Provides benchmark IC50 and SI data for Doxorubicin against MCF-7 lines.

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. R&D Systems. Standardized protocol for differentiating early vs. late apoptosis.[1][4]

  • Pyrazoles as Anticancer Agents: Recent Advances. SRR Publications. Comprehensive review of pyrazole structure-activity relationships (SAR) and kinase inhibition profiles.

Sources

Comparative

Microwave-Assisted Synthesis vs. Conventional Heating for Pyrazole-4-Carbaldehydes: A Technical Comparison

Executive Summary The synthesis of pyrazole-4-carbaldehydes is a critical checkpoint in the development of bioactive scaffolds, particularly for COX-2 inhibitors, antimicrobial agents, and fluorescent sensors. The indust...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of pyrazole-4-carbaldehydes is a critical checkpoint in the development of bioactive scaffolds, particularly for COX-2 inhibitors, antimicrobial agents, and fluorescent sensors. The industry standard—the Vilsmeier-Haack (VH) reaction —traditionally suffers from long reaction times (2–7 hours) and moderate yields when performed under conventional heating (CH).

This guide objectively compares conventional thermal reflux against Microwave-Assisted Organic Synthesis (MAOS) .[1][2] Based on recent experimental data, MAOS offers a superior kinetic profile, reducing reaction times by 90-95% while consistently improving yields by 15-25% . However, the rapid heating of Vilsmeier reagents (POCl₃/DMF) requires strict safety protocols to manage exothermic runaway, a nuance often overlooked in standard literature.

Mechanistic Foundation

To understand the microwave advantage, one must analyze the reaction mechanism. The Vilsmeier-Haack reaction relies on the formation of an electrophilic chloroiminium species (Vilsmeier reagent) from DMF and POCl₃.[3]

The Microwave Effect (Dielectric Heating)

In conventional heating, energy is transferred via convection and conduction from the vessel walls, creating thermal gradients. In contrast, DMF (Dimethylformamide) is a highly polar solvent with a high dielectric constant (


). Under microwave irradiation (2.45 GHz), DMF molecules undergo rapid dipolar rotation, generating internal heat almost instantaneously.

This "molecular friction" is particularly effective for the VH reaction because the transition state for the electrophilic attack on the pyrazole ring is highly polar. According to the Arrhenius law , the specific microwave effect lowers the activation energy (


) or increases the pre-exponential factor (

) by aligning the dipolar transition state, significantly accelerating the rate-determining step.
Diagram 1: Vilsmeier-Haack Mechanism & Microwave Interaction

The following diagram illustrates the electrophilic substitution pathway accelerated by dielectric heating.

VilsmeierMechanism Reagents Reagents (DMF + POCl3) VH_Reagent Vilsmeier Reagent (Chloroiminium Ion) Reagents->VH_Reagent Electrophilic Activation Intermediate Iminium Intermediate VH_Reagent->Intermediate Electrophilic Attack Pyrazole Substrate (Pyrazole) Pyrazole->Intermediate C-4 Nucleophilic Attack Product Target Product (Pyrazole-4-carbaldehyde) Intermediate->Product Hydrolysis Hydrolysis Hydrolysis (H2O / Base) MW_Effect Microwave Irradiation (Dipolar Polarization of DMF) MW_Effect->Intermediate Stabilizes Polar TS

Caption: The formation of the iminium intermediate is the rate-limiting step. Microwave irradiation stabilizes the polar transition state (TS), accelerating the electrophilic attack at the C-4 position.

Comparative Performance Metrics

The following data aggregates results from multiple comparative studies, specifically focusing on the formylation of 1,3-diphenylpyrazoles and related derivatives.

Table 1: Quantitative Comparison (CH vs. MW)
MetricConventional Heating (CH)Microwave-Assisted (MW)Improvement Factor
Reaction Time 2.0 – 7.0 Hours5 – 15 Minutes12x – 24x Faster
Temperature Reflux (100–120°C)60 – 80°CLower Thermal Load
Typical Yield 65% – 75%83% – 98%+15-25% Yield
Purity (Crude) Moderate (requires recrystallization)High (often clean spot on TLC)Simplified Workup
Energy Usage High (continuous reflux)Low (short burst irradiation)~90% Energy Savings

Data Source Analysis:

  • Kumari et al.[4][5][6] reported a yield increase from 65% (CH, 2h) to 83% (MW, 10 min) for 1-(benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde.[6]

  • Kidwai et al. observed reaction completion in 45–120 seconds under MW compared to 3–4 hours reflux for 1,3,4-trisubstituted pyrazoles.

Experimental Protocols

Safety Warning: The Vilsmeier reagent (POCl₃/DMF) is moisture-sensitive and corrosive. In microwave synthesis, never heat POCl₃ in a sealed vessel without pressure control. The rapid gas evolution (CO, CO₂, HCl) upon hydrolysis or thermal decomposition can cause vessel failure.

Method A: Conventional Heating (Standard Baseline)

Best for: Large-scale batches where microwave penetration depth is a limiting factor.

  • Reagent Formation: In a round-bottom flask, place dry DMF (10 mL). Cool to 0–5°C in an ice bath. Add POCl₃ (1.2 mL, 13 mmol) dropwise with stirring. Stir for 30 mins to form the white/yellowish Vilsmeier salt.

  • Addition: Add the pyrazole substrate (4 mmol) dissolved in minimum DMF to the flask.

  • Reaction: Remove the ice bath and heat the mixture to 60–80°C (or reflux) for 2–4 hours . Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Quenching: Cool the mixture to RT. Pour slowly onto crushed ice (50 g) with vigorous stirring.

  • Neutralization: Neutralize with saturated NaHCO₃ or Sodium Acetate solution to pH 7–8.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/DMF.

Method B: Microwave-Assisted Synthesis (Recommended)

Best for: Library synthesis, optimization, and high-throughput screening.

  • Reagent Formation (External): Prepare the Vilsmeier reagent ex-situ by adding POCl₃ to DMF at 0°C in a fume hood. (Do not perform this step in the microwave due to exotherm risk).

  • Loading: Transfer the pre-formed Vilsmeier reagent and the pyrazole substrate (4 mmol) into a microwave-transparent vessel (e.g., Pyrex or specialized quartz tube).

  • Irradiation Parameters:

    • Mode: Dynamic Power (maintains temp).

    • Temperature: Set to 60°C .

    • Power: Max 200W (Use low power to prevent overshoot).

    • Time: 5 – 10 minutes .

  • Workup: Pour the hot reaction mixture onto crushed ice immediately.

  • Neutralization & Isolation: Follow the same neutralization steps as Method A.

Diagram 2: Comparative Workflow Efficiency

Visualizing the operational differences between the two methodologies.

WorkflowComparison cluster_CH Conventional Heating (CH) cluster_MW Microwave Assisted (MW) Start Start: Pyrazole Substrate CH_Step1 Add POCl3/DMF (0°C, 30 min) Start->CH_Step1 MW_Step1 Add POCl3/DMF (0°C, Ex-Situ) Start->MW_Step1 CH_Step2 Reflux Heating (100°C, 2-4 Hours) CH_Step1->CH_Step2 CH_Step3 Cooling Phase (30 min) CH_Step2->CH_Step3 Quench Ice Quench & Neutralization CH_Step3->Quench MW_Step2 MW Irradiation (60°C, 10 Minutes) MW_Step1->MW_Step2 MW_Step2->Quench Result Final Product Analysis

Caption: The MW pathway eliminates the extended reflux and cooling phases, compressing the timeline from hours to minutes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (MW) Thermal degradation of Vilsmeier reagent.Reduce MW power (e.g., 300W → 100W). Ensure temp does not exceed 80°C.
Vessel Overpressure Decomposition of POCl₃ or wet solvent.Use dry DMF.[3] Ensure the vessel has a pressure relief cap. Do not seal completely.
Incomplete Reaction Poor absorption of MW energy.Ensure DMF is used as the solvent (high tan

). If using non-polar solvents, add a "doping" agent (e.g., ionic liquid).
Charring/Dark Product Hotspots during irradiation.Use magnetic stirring during irradiation. Use pulsed power mode.

References

  • Kumari, S., et al. (2020). Comparative study of conventional and microwave-assisted method for synthesis of 4-formyl pyrazole.[5][6] RSC Advances.

  • Kidwai, M., et al. Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry.

  • Degres Journal (2024). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole-4-Carbaldehydes.

  • BenchChem. The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods.

  • Kalicki, P., et al. Synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.[3] MDPI Molbank.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide provides a detailed operational plan for handling 5-(4-methoxyphenyl)-1-methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide provides a detailed operational plan for handling 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, a compound whose specific toxicological properties are not yet fully characterized. In the absence of comprehensive data, we must adopt a conservative approach, grounding our safety protocols in the known hazards of its constituent functional groups: aromatic aldehydes and pyrazole derivatives. This principle of "controlling for the highest potential risk" ensures a robust margin of safety.

The aldehyde functional group, particularly in aromatic systems, can cause skin, eye, and respiratory irritation.[1][2] Aldehydes are also known for their potential to act as sensitizers, meaning repeated exposure can lead to allergic reactions.[3] The pyrazole core, a common scaffold in pharmacologically active molecules, can present its own set of bioactivities and potential hazards, including skin irritation and organ-specific effects with prolonged exposure.[4][5] Therefore, the following procedures are designed to mitigate these anticipated risks through a combination of engineering controls, rigorous personal protective equipment (PPE) protocols, and clearly defined operational and disposal plans.

Hazard Assessment and Core Protective Measures

Given that this compound is a fine powder, the primary routes of exposure are inhalation of airborne particles and direct contact with skin and eyes.[6] Our safety strategy is built around minimizing these exposures at all times.

Potential Hazard Mitigation Strategy Required Personal Protective Equipment (PPE)
Respiratory Irritation & Sensitization All handling of the solid compound must occur in a certified chemical fume hood or a glove box to control airborne dust.NIOSH-approved N95 respirator (or higher) when engineering controls are not available or during spill cleanup.[7]
Skin Irritation & Allergic Reaction Avoid all direct skin contact. Use proper glove removal techniques to prevent cross-contamination.[4]Double-gloving with powder-free nitrile gloves is recommended.[8] A fully buttoned lab coat with elastic cuffs is mandatory.
Serious Eye Irritation/Damage Protect eyes from dust and potential splashes of solutions.Chemical splash goggles that conform to ANSI Z87.1 standards are required.[9]
Unknown Chronic Effects Minimize all routes of exposure as the long-term toxicological properties are not established.A combination of engineering controls and a complete PPE ensemble is crucial.

Step-by-Step Safe Handling Protocol

This protocol outlines the essential steps for safely handling 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde from receipt to disposal. The causality behind each step is explained to reinforce the principles of safe laboratory practice.

I. Preparation (Pre-Handling)

  • Designate a Handling Area: All work with this compound must be performed within a designated area of a laboratory, preferably a certified chemical fume hood.[10] This containment is the most critical engineering control to prevent inhalation exposure.

  • Assemble PPE: Before approaching the chemical, don all required PPE as specified in the table above: chemical splash goggles, a lab coat, and double nitrile gloves.

  • Prepare Your Workspace: Ensure the fume hood sash is at the appropriate working height. Line the work surface with absorbent, disposable bench paper. This simplifies cleanup and contains minor spills.

  • Assemble Equipment: Have all necessary spatulas, weighing papers, glassware, and solvent-dispensing equipment inside the fume hood before introducing the chemical. This minimizes movement in and out of the controlled workspace.

II. Handling (Weighing and Solution Preparation)

  • Transporting the Container: Always keep the chemical container tightly sealed when moving it.[1]

  • Weighing the Compound: Carefully open the container inside the fume hood. Use a spatula to transfer the desired amount of powder to a tared weigh boat or paper. Avoid any actions that could generate dust, such as tapping or shaking the container.

  • Closing the Container: Immediately and securely recap the primary container. Clean any residual powder from the threads with a solvent-dampened wipe to ensure a tight seal.

  • Preparing Solutions: If making a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing. Keep the container covered as much as possible during this process.

III. Post-Handling & Cleanup

  • Decontaminate Tools: Wipe down spatulas and any other reusable equipment with an appropriate solvent (e.g., ethanol or isopropanol) and a disposable wipe. Place the wipe into the designated solid hazardous waste container.

  • Clean Workspace: Carefully fold the disposable bench paper inward to contain any contamination, and place it in the solid hazardous waste stream. Wipe down the fume hood surface with a solvent-dampened cloth.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. First, remove the outer pair of gloves. Then, remove the lab coat and hang it in its designated location. Finally, remove safety goggles and the inner pair of gloves using a technique that avoids touching the outer surface.[4]

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing all PPE.[10]

G cluster_prep Preparation cluster_handle Handling cluster_cleanup Cleanup & Disposal prep1 Don full PPE: - Goggles - Lab Coat - Double Nitrile Gloves prep2 Prepare Fume Hood: - Set sash height - Lay bench paper prep1->prep2 prep3 Assemble all equipment inside the hood prep2->prep3 handle1 Weigh powder carefully (avoid generating dust) prep3->handle1 Begin experiment handle2 Prepare solution (add solvent slowly) handle1->handle2 clean1 Decontaminate tools & workspace handle2->clean1 End experiment clean2 Dispose of all contaminated waste in labeled containers clean1->clean2 clean3 Doff PPE correctly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
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